1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
Description
Properties
IUPAC Name |
1,2,5-trimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-4-7(8(10)11)6(2)9(5)3/h4H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEBLTWGSAXWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353038 | |
| Record name | 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-50-3 | |
| Record name | 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid
CAS Number: 175276-50-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A summary of the key physicochemical properties for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is presented in Table 1. This data is compiled from various chemical supplier databases and computational models.
| Property | Value | Source |
| CAS Number | 175276-50-3 | Commercially available |
| Molecular Formula | C₈H₁₁NO₂ | Calculated |
| Molecular Weight | 153.18 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred |
| Solubility | Information not available | - |
| Melting Point | Information not available | - |
| Boiling Point | Information not available | - |
Synthesis Strategies
While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the reviewed literature, its structure lends itself to established methods for pyrrole ring formation. The most probable synthetic routes would involve adaptations of the Hantzsch or Paal-Knorr pyrrole syntheses.
Hypothetical Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a versatile method for the preparation of substituted pyrroles from a β-ketoester, an α-haloketone, and an amine or ammonia.[1] A potential pathway for the synthesis of the target molecule is outlined below.
Workflow for Hypothetical Hantzsch Synthesis
Caption: Hypothetical Hantzsch synthesis workflow.
Experimental Protocol (General)
-
Enamine Formation: Reaction of a β-ketoester (e.g., ethyl 2-methylacetoacetate) with methylamine to form the corresponding enamine.
-
Alkylation: Alkylation of the enamine with an α-haloketone (e.g., chloroacetone).
-
Cyclization and Aromatization: Intramolecular condensation and subsequent dehydration to form the pyrrole ring.
-
Hydrolysis: Saponification of the resulting ester to the carboxylic acid.
Hypothetical Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2] To synthesize the target molecule, a suitably substituted 1,4-dicarbonyl precursor would be required.
Workflow for Hypothetical Paal-Knorr Synthesis
Caption: Hypothetical Paal-Knorr synthesis workflow.
Experimental Protocol (General)
-
Condensation: Reaction of the 1,4-dicarbonyl precursor with methylamine, typically under acidic conditions or with heating.
-
Cyclization and Dehydration: The initial adduct undergoes spontaneous or catalyzed cyclization and dehydration to form the aromatic pyrrole ring.
Biological Activity and Signaling Pathways
A thorough search of the scientific literature did not yield any specific studies detailing the biological activity or the mechanism of action of this compound.
However, the pyrrole-3-carboxylic acid scaffold is a constituent of numerous biologically active molecules. Derivatives of this core have shown a wide range of pharmacological properties, including but not limited to:
-
Enzyme Inhibition (e.g., kinases)[5]
The biological effects of substituted pyrroles are highly dependent on the nature and position of the substituents on the pyrrole ring. Therefore, any potential biological activity of this compound would need to be determined through empirical testing.
Conclusion and Future Directions
This compound is a readily identifiable chemical entity with a confirmed CAS number. While its physicochemical properties can be estimated, a significant gap exists in the publicly available scientific literature regarding its specific synthesis and biological characterization. The synthetic pathways outlined in this guide, based on well-established pyrrole syntheses, provide a rational starting point for its laboratory preparation.
Future research should focus on:
-
Developing and optimizing a specific, high-yield synthesis protocol for this compound.
-
Conducting a comprehensive screening of its biological activities, including antimicrobial, anticancer, and enzyme inhibitory assays.
-
Elucidating the mechanism of action and identifying any relevant signaling pathways for any observed biological effects.
Such studies would be invaluable in determining the potential of this compound as a lead for drug discovery and development.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4-substituted pyrrolo[2,3-a]carbazole Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative, is a molecule of interest within chemical and pharmaceutical research. Its structural features, including the pyrrole core and the carboxylic acid moiety, suggest potential applications in medicinal chemistry and materials science. This technical guide provides a summary of the available physicochemical data for this compound, highlighting the current state of knowledge and identifying areas for further investigation.
Core Physicochemical Data
Comprehensive experimental data for this compound is not extensively available in the public domain. The following table summarizes the fundamental molecular identifiers and properties that have been established.
| Property | Value | Source |
| CAS Number | 175276-50-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₁₁NO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 153.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
Note: Experimental values for properties such as melting point, boiling point, pKa, aqueous solubility, and logP for this compound are not readily found in surveyed scientific literature and chemical databases. The lack of this data presents a significant gap in the comprehensive characterization of this compound.
Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis and analysis of this compound are not currently available. However, general synthetic routes for substituted pyrrole-3-carboxylic acids have been described, which could potentially be adapted for the synthesis of this specific molecule.
One common approach is the Hantzsch pyrrole synthesis , which involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. For the synthesis of the title compound, this would likely involve a multi-step process.
A generalized workflow for the synthesis of a pyrrole-3-carboxylic acid derivative is depicted below.
Caption: A generalized workflow for the synthesis of pyrrole-3-carboxylic acids.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of pyrrole-containing compounds is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The logical relationship for investigating the biological potential of a novel compound like this compound would typically follow the workflow illustrated below.
Caption: A typical workflow for the investigation of the biological activity of a new chemical entity.
Conclusion and Future Directions
While this compound is commercially available, there is a notable absence of comprehensive physicochemical and biological data in the public domain. This presents an opportunity for further research to fill these knowledge gaps. Future studies should focus on:
-
Experimental Determination of Physicochemical Properties: Measurement of melting point, boiling point, pKa, solubility in various solvents, and the octanol-water partition coefficient (logP) is crucial for a complete profile of the compound.
-
Development and Publication of Synthetic and Analytical Protocols: Detailed and reproducible methods for the synthesis, purification, and analysis of this compound would be highly valuable to the research community.
-
Biological Screening: Investigation of the biological activities of this compound in various assay systems could uncover potential therapeutic applications.
The generation of this fundamental data will be essential for enabling the use of this compound in drug discovery and development, as well as in other scientific disciplines.
An In-depth Technical Guide on 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid: Structure, Properties, and Therapeutic Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches related to 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. Given the limited publicly available data for this specific molecule, this document also contextualizes its relevance within the broader class of pyrrole-3-carboxylic acid derivatives, which are significant scaffolds in medicinal chemistry.
Molecular Structure and Identification
This compound is a substituted pyrrole derivative. The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. In this specific isomer, the ring is substituted with methyl groups at positions 1, 2, and 5, and a carboxylic acid group at position 3.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 175276-50-3 |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| SMILES | CC1=CC(=C(N1C)C)C(=O)O |
| InChIKey | JTEBLTWGSAXWEE-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile in drug development. While comprehensive experimental data for this compound is not extensively documented in peer-reviewed literature, some key properties have been reported by chemical suppliers.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 150 °C | SynQuest Laboratories[1] |
| Boiling Point | 301.8 °C | Echemi[2] |
| Density | 1.13 g/cm³ | Echemi[2] |
| Appearance | Solid (predicted) | Multiple Sources |
| Solubility | Data not available | |
| pKa | Data not available |
Note: The provided data should be considered as indicative and may vary. For precise quantitative analysis, experimental verification is recommended.
Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
General Experimental Protocol: Hantzsch Pyrrole Synthesis (Continuous Flow)
This protocol is a generalized procedure for the synthesis of pyrrole-3-carboxylic acids and is based on methodologies reported for related derivatives.[3][4]
Objective: To synthesize a substituted pyrrole-3-carboxylic acid via a one-step continuous flow reaction.
Materials:
-
tert-butyl acetoacetate derivative
-
Primary amine (e.g., methylamine for N-methylation)
-
α-haloketone (e.g., a brominated ketone to introduce substituents at positions 2 and 5)
-
Solvent (e.g., DMF)
-
Microreactor system
Procedure:
-
Prepare separate solutions of the tert-butyl acetoacetate derivative, the primary amine, and the α-haloketone in a suitable solvent.
-
Utilize a microreactor system with separate pumps for each reactant stream.
-
Pump the reactant solutions into a mixing zone before entering a heated reaction coil.
-
The Hantzsch reaction proceeds within the microreactor, where the HBr generated as a byproduct facilitates the in-situ hydrolysis of the tert-butyl ester to the carboxylic acid.
-
The product stream is collected at the outlet of the reactor.
-
Purification is typically achieved through extraction and crystallization or column chromatography.
Relevance in Drug Discovery and Development
While no specific biological activity or signaling pathway has been documented for this compound, the pyrrole-3-carboxylic acid scaffold is a key pharmacophore in numerous approved drugs and clinical candidates.
The pyrrole ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.
Notable examples of drugs containing a pyrrole scaffold include:
-
Atorvastatin: A widely prescribed statin for lowering cholesterol.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[5]
-
Ketorolac: A non-steroidal anti-inflammatory drug (NSAID).
The presence of the carboxylic acid group can be crucial for target binding, often forming key hydrogen bonds or salt bridges with amino acid residues in protein active sites. The methyl substitutions on the pyrrole ring influence the molecule's lipophilicity, metabolic stability, and steric interactions with the target protein.
Conceptual Workflow for Biological Screening
For a novel compound like this compound, a logical first step in drug discovery would be to screen it against a panel of assays relevant to the known activities of the broader compound class.
Conclusion
This compound is a molecule of interest due to its membership in the pharmacologically significant class of pyrrole-3-carboxylic acids. While specific experimental and biological data for this particular compound are scarce, this guide provides a summary of its known properties and outlines general synthetic and screening strategies based on established knowledge of related compounds. Further research is warranted to fully characterize this molecule and explore its potential therapeutic applications. Researchers and drug development professionals are encouraged to use the information herein as a foundation for further investigation.
References
Spectral Analysis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive analysis based on predicted values derived from established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.
Chemical Structure
This compound Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol CAS Number: 175276-50-3[1]
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of the chemical structure and comparison with known spectral data of similar pyrrole and carboxylic acid derivatives.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~6.5 | Singlet | 1H | H-4 (pyrrole ring) |
| ~3.6 | Singlet | 3H | N-CH₃ |
| ~2.4 | Singlet | 3H | C5-CH₃ |
| ~2.2 | Singlet | 3H | C2-CH₃ |
Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent, often appearing as a broad singlet.[2][3]
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~170-180 | -COOH |
| ~140 | C-5 (pyrrole ring) |
| ~130 | C-2 (pyrrole ring) |
| ~120 | C-3 (pyrrole ring) |
| ~110 | C-4 (pyrrole ring) |
| ~30 | N-CH₃ |
| ~15 | C5-CH₃ |
| ~12 | C2-CH₃ |
Note: The carbonyl carbon of the carboxylic acid is characteristically deshielded and appears at a high chemical shift.[2]
IR (Infrared) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1550 | Medium | C=C stretch (pyrrole ring) |
| ~1450 | Medium | C-H bend (aliphatic) |
| ~1250 | Medium | C-O stretch (carboxylic acid) |
| ~920 | Medium, Broad | O-H bend (out-of-plane, carboxylic acid dimer) |
Note: The broad O-H stretching band is a hallmark of hydrogen-bonded carboxylic acids.[4]
Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity | Assignment |
| 153 | High | [M]⁺ (Molecular ion) |
| 138 | Medium | [M - CH₃]⁺ |
| 108 | High | [M - COOH]⁺ |
| 94 | Medium | [M - COOH - CH₃]⁺ |
Note: The fragmentation pattern would be expected to involve the loss of the carboxylic acid group and methyl substituents.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data of organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The solution should be clear and free of particulate matter.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[6]
-
Transfer: Transfer the solution to a clean 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to singlets for each unique carbon atom.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid): As this compound is expected to be a solid, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.[7]
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.[8]
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[9]
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be via direct infusion or through a gas chromatography (GC) inlet. For less volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
-
Ionization: The sample molecules are ionized in the ion source. Electron impact (EI) is a common method for GC-MS, which creates a molecular ion and characteristic fragment ions.[10]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.
Workflow and Data Integration
The characterization of this compound involves a logical workflow where data from different spectroscopic techniques are integrated to confirm the structure.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
This diagram illustrates the process from synthesis and purification to the acquisition of various spectral data, which are then interpreted to confirm the final chemical structure. Each spectroscopic technique provides a unique piece of the structural puzzle.
References
- 1. scbt.com [scbt.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. web.mit.edu [web.mit.edu]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. mse.washington.edu [mse.washington.edu]
- 9. fiveable.me [fiveable.me]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to the Synthesis of 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic routes for preparing 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. This document outlines the primary synthetic pathway, including the formation of a key ester intermediate followed by its hydrolysis to the target carboxylic acid. Experimental protocols, quantitative data, and process visualizations are provided to support research and development efforts.
Introduction
Pyrrole-3-carboxylic acid scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This guide focuses on the practical synthesis of this compound, emphasizing a robust and reproducible methodology.
Synthetic Strategy Overview
The principal synthetic route to this compound involves a two-step process:
-
Hantzsch Pyrrole Synthesis: Formation of ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate from readily available starting materials. This reaction can be performed using either a conventional solution-based method or a more efficient mechanochemical approach.
-
Ester Hydrolysis: Saponification of the ethyl ester intermediate to yield the final carboxylic acid product.
This strategy allows for the efficient construction of the substituted pyrrole ring system, followed by a straightforward conversion to the desired carboxylic acid.
Hantzsch Pyrrole Synthesis of Ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate
The Hantzsch pyrrole synthesis is a classical and versatile method for the preparation of substituted pyrroles.[1][2] It involves the condensation of a β-ketoester, an α-haloketone, and an amine. For the synthesis of ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, the reactants are ethyl acetoacetate, chloroacetone, and methylamine.
A study by Estévez et al. (2016) has described both a solution-based and a high-speed vibration milling (mechanochemical) method for this transformation.[3][4] The mechanochemical approach was reported to provide superior yields.[3]
Experimental Protocols
Method A: Solution-Based Synthesis
A detailed protocol for the solution-based synthesis is adapted from the general procedures for Hantzsch-type reactions.
-
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Methylamine (e.g., as a solution in ethanol or water)
-
Ethanol (or other suitable solvent)
-
(Optional) A mild acid or base catalyst to facilitate the reaction.
-
-
Procedure:
-
Dissolve ethyl acetoacetate and methylamine in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add chloroacetone dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate.
-
Method B: Mechanochemical Synthesis (High-Speed Vibration Milling)
This solvent-free method offers a greener and often higher-yielding alternative to the solution-based protocol.[3]
-
Materials:
-
Ethyl acetoacetate
-
Iodoacetone (preferred over chloroacetone for higher reactivity in this method)
-
Methylamine (can be used as a solid salt, e.g., methylamine hydrochloride, with a solid base)
-
A solid base (e.g., sodium carbonate or potassium carbonate)
-
A milling vessel and balls (e.g., stainless steel or zirconia).
-
-
Procedure:
-
In a milling vessel, combine ethyl acetoacetate, iodoacetone, methylamine hydrochloride, and a solid base.
-
Add the milling balls.
-
Secure the vessel in a high-speed vibration mill and operate at a specified frequency for a designated time.
-
After milling, extract the product from the solid mixture using a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture and wash the solid residue.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate.
| Parameter | Solution-Based Method | Mechanochemical Method |
| Yield | Moderate | High |
| Reaction Time | Several hours | 30-60 minutes |
| Temperature | Reflux | Ambient (internal temperature may increase) |
| Solvent | Ethanol | Solvent-free |
Hydrolysis of Ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate
The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by saponification using a base, followed by acidification.
Experimental Protocol
-
Materials:
-
Ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Quantitative Data
| Parameter | Value |
| Yield | Typically high (>90%) |
| Reaction Time | 1-4 hours |
| Temperature | Reflux |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Hantzsch Reaction Mechanism
Caption: Simplified mechanism of the Hantzsch pyrrole synthesis.
Characterization Data
The final product, this compound, and its ethyl ester intermediate should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals |
| Ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate | C₁₀H₁₅NO₂ | 181.23 | Signals for ethyl group (triplet and quartet), three methyl singlets, and one pyrrole proton singlet. |
| This compound | C₈H₁₁NO₂ | 153.18 | Disappearance of ethyl signals, presence of a carboxylic acid proton (broad singlet), three methyl singlets, and one pyrrole proton singlet. |
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving a Hantzsch pyrrole synthesis to form the corresponding ethyl ester, followed by basic hydrolysis. The use of mechanochemistry for the Hantzsch reaction presents a more efficient and environmentally friendly alternative to traditional solution-based methods. This guide provides the necessary procedural details and data to enable the successful synthesis of this valuable pyrrole derivative for applications in research and drug development.
References
The Genesis of a Privileged Scaffold: A Technical Guide to Substituted Pyrrole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, embedded in the architecture of numerous natural products and synthetic drugs.[1][2] Among its myriad derivatives, substituted pyrrole-3-carboxylic acids have emerged as a particularly valuable scaffold in drug discovery, offering a versatile platform for therapeutic innovation. This technical guide delves into the discovery, historical synthetic routes, and modern advancements in the preparation of these compounds, alongside a summary of their biological significance.
A Historical Perspective: The Classical Syntheses
The journey to efficiently synthesize substituted pyrroles, including those bearing a carboxylic acid at the 3-position, is paved with the foundational work of several pioneering chemists. The classical methods, namely the Hantzsch, Paal-Knorr, and Knorr syntheses, laid the groundwork for accessing this important class of heterocycles.
The Hantzsch pyrrole synthesis , first described by Arthur Rudolf Hantzsch, involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[3] Though a versatile method, it was historically underutilized for the direct synthesis of pyrrole-3-carboxylic acids due to often low yields and the need for multi-step procedures.[4]
The Paal-Knorr synthesis , developed independently by Carl Paal and Ludwig Knorr in 1884, offers a more direct route through the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6] This method is highly reliable for forming the pyrrole ring but the synthesis of the requisite 1,4-dicarbonyl precursors can be a limitation.[6]
The Knorr pyrrole synthesis is another widely used method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group, such as an ester, positioned alpha to a carbonyl group.[7] The original synthesis by Knorr utilized two equivalents of ethyl acetoacetate to produce what is now known as Knorr's pyrrole, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[7]
Modern Era: The Advent of Continuous Flow Synthesis
A significant advancement in the synthesis of substituted pyrrole-3-carboxylic acids came with the development of a one-step continuous flow method. This innovative approach utilizes the in situ generation of HBr as a by-product of the Hantzsch reaction to facilitate the hydrolysis of a tert-butyl ester, yielding the desired carboxylic acid directly.[4] This method offers high efficiency, atom economy, and the ability to rapidly generate libraries of diverse pyrrole-3-carboxylic acids, accelerating the drug discovery process.[4]
Synthetic Methodologies: Experimental Protocols
Below are detailed experimental protocols for key synthetic methods, providing a practical guide for researchers.
Classical Synthesis: Knorr Pyrrole Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol is adapted from the original Knorr synthesis.
Materials:
-
Ethyl acetoacetate (32.5 g)
-
Glacial acetic acid (75 mL)
-
Sodium nitrite (8.7 g)
-
Zinc dust (16.7 g)
-
Water
Procedure:
-
Dissolve ethyl acetoacetate in glacial acetic acid in a flask and cool in an ice bath to 5-7 °C.[8]
-
Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature.[7][8] This forms ethyl 2-oximinoacetoacetate.
-
Gradually add zinc dust to the reaction mixture. The reaction is exothermic and may require external cooling to control the temperature.[7][8]
-
After the addition of zinc is complete, reflux the mixture for 1 hour.[8]
-
Pour the hot mixture into a large volume of water to precipitate the product.[8]
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to yield diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Modern Synthesis: One-Step Continuous Flow Synthesis of Substituted Pyrrole-3-Carboxylic Acids
This protocol is a generalized representation of the continuous flow method.
System Setup:
-
A microreactor system equipped with pumps for reagent delivery, a heated reactor coil, and a back-pressure regulator.
Reagents:
-
A solution of a tert-butyl β-ketoester, a primary amine, and a non-nucleophilic base (e.g., DIPEA) in a suitable solvent (e.g., DMF).
-
A solution of an α-bromoketone in the same solvent.
Procedure:
-
The two reagent solutions are pumped into a T-mixer and then into a heated microreactor coil.
-
The reaction mixture is heated at a specific temperature (e.g., 200 °C) for a defined residence time (e.g., 8 minutes).
-
The HBr generated during the Hantzsch reaction facilitates the in situ hydrolysis of the tert-butyl ester.
-
The product stream exits the reactor, is cooled, and collected.
-
The substituted pyrrole-3-carboxylic acid can be isolated after appropriate workup and purification.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of substituted pyrrole-3-carboxylic acids and their biological activities.
Table 1: Synthesis of Substituted Pyrrole-3-Carboxylic Acids via Continuous Flow
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | Ph | H | Me | 75 |
| 2 | 4-Cl-Ph | H | Me | 72 |
| 3 | 4-MeO-Ph | H | Me | 68 |
| 4 | Ph | Me | Et | 70 |
Data generalized from literature reports on continuous flow synthesis.
Table 2: Biological Activity of Selected Pyrrole-3-Carboxylic Acid Derivatives
| Compound | Biological Target | Activity (IC₅₀/MIC) | Reference |
| Pyrrole-3-carboxamide derivative | Cannabinoid Receptor 1 (CB1) Inverse Agonist | Not specified | [9] |
| 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogue | Staphylococcus sp. | Not specified | [1] |
| Pyrrole carboxamides | Complex II (Fungicide) | Not specified | [10] |
Signaling Pathways and Experimental Workflows
To visualize the relationships in the synthesis and potential mechanisms of action, the following diagrams are provided in DOT language.
Conclusion
The journey from the classical syntheses of Hantzsch, Paal, and Knorr to modern continuous flow methodologies reflects a significant evolution in our ability to construct substituted pyrrole-3-carboxylic acids. These compounds continue to be a fertile ground for drug discovery, with applications spanning from antibacterial to anticancer agents.[1] The development of more efficient and diverse synthetic routes is paramount to fully exploring the therapeutic potential of this privileged scaffold. This guide provides a foundational understanding for researchers to build upon in their quest for novel and impactful therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid in Organic Solvents: An Analog-Based and Methodological Approach
Abstract
This technical guide addresses the solubility of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive approach for researchers, scientists, and drug development professionals. It presents illustrative solubility data from a structurally related analog, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, to offer insights into expected solubility trends. Furthermore, a detailed experimental protocol for determining solubility is provided, along with a workflow visualization, to enable researchers to generate precise data for this compound in their laboratories.
Introduction
This compound is a substituted pyrrole derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with the pyrrole scaffold. The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including:
-
Drug Development: Solubility impacts bioavailability, formulation, and administration routes.
-
Chemical Synthesis: Solvent selection for reactions, crystallization, and purification is dictated by solubility.
-
Materials Science: The processing and application of organic materials often depend on their solubility in appropriate solvents.
A thorough understanding of the solubility of this compound is therefore essential for its effective utilization. This guide provides a framework for approaching the solubility determination of this compound in the absence of direct experimental data.
Principles of Solubility for Substituted Pyrroles
The solubility of this compound is governed by its molecular structure. Key structural features influencing its solubility include:
-
The Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents. Its acidic nature also implies that solubility will be significantly higher in basic aqueous solutions due to salt formation.
-
The Pyrrole Ring: The N-H group in an unsubstituted pyrrole ring can participate in hydrogen bonding. However, in the target molecule, the nitrogen is methylated, which may slightly reduce its ability to act as a hydrogen bond donor.
-
The Methyl Substituents: The three methyl groups contribute to the nonpolar character of the molecule, which may enhance its solubility in less polar organic solvents.
The overall solubility will be a balance between the polar carboxylic acid group and the more nonpolar trimethylated pyrrole core. The general principle of "like dissolves like" suggests that the compound will exhibit solubility in a range of organic solvents, with the degree of solubility depending on the solvent's polarity, hydrogen bonding capability, and other intermolecular forces.
Illustrative Solubility Data from a Structurally Related Analog
While specific data for this compound is unavailable, the solubility of a more complex analog, 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, has been studied. This data can provide a useful, albeit qualitative, indication of the types of solvents in which the target compound might be soluble.
Table 1: Solubility of 1-cyclohexyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic Acid in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x 10^3) |
| N,N-dimethylformamide (DMF) | 318.15 | 79.1 |
| Cyclohexanone | 318.15 | 28.1 |
| 1,4-Dioxane | 318.15 | 26.9 |
| Acetonitrile | 318.15 | 11.5 |
| Acetone | 318.15 | 7.04 |
| Ethyl Acetate | 318.15 | 4.20 |
| n-Propanol | 318.15 | 3.69 |
| Isobutanol | 318.15 | 3.38 |
| Methanol | 318.15 | 3.17 |
| n-Butanol | 318.15 | 3.03 |
| Ethanol | 318.15 | 2.83 |
| Isopropanol | 318.15 | 2.69 |
Data is illustrative and based on a related compound. Actual solubility of this compound will vary.
The data for the analog suggests that polar aprotic solvents like DMF and cyclohexanone are effective at dissolving this type of substituted pyrrole carboxylic acid. The solubility in alcohols appears to be lower. It is important to note that the larger nonpolar groups (cyclohexyl and phenyl) on the analog will influence its solubility profile, and the trimethylated target compound may exhibit different behavior.
Experimental Protocol for Solubility Determination
To obtain accurate solubility data for this compound, experimental determination is necessary. The isothermal shake-flask method is a common and reliable technique.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials and Equipment:
-
This compound (solid)
-
A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dichloromethane, N,N-dimethylformamide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Sampling: After equilibration, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound in the saturated solution.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Mandatory Visualization: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a solid compound.
Predictive Approaches to Solubility
In addition to experimental determination, computational models can be used to predict solubility. These in silico methods, which include quantitative structure-property relationship (QSPR) models and machine learning algorithms, can provide rapid estimations of solubility. However, the accuracy of these predictions can vary, and they are most reliable when used for compounds similar to those in the model's training set. For a novel compound like this compound, predicted values should be treated as preliminary estimates and confirmed by experimental data.
Conclusion
While direct, quantitative solubility data for this compound is not currently available in the public domain, this guide provides a robust framework for researchers to approach this data gap. By understanding the structural factors influencing solubility, leveraging data from structurally related analogs, and employing a standardized experimental protocol, researchers can generate the high-quality solubility data necessary for their work in drug development, chemical synthesis, and materials science. The provided experimental workflow and illustrative data serve as a valuable starting point for these investigations.
An In-depth Technical Guide to the Chemical Reactivity of the Pyrrole Ring in 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is a polysubstituted pyrrole derivative. The pyrrole ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles. However, the reactivity and regioselectivity of the pyrrole core in this specific molecule are significantly influenced by the electronic and steric effects of its four substituents: an N-methyl group, methyl groups at the C2 and C5 positions, and a carboxylic acid group at the C3 position. This guide provides a comprehensive analysis of the expected chemical reactivity of the pyrrole ring in this compound, based on established principles of pyrrole chemistry.
Influence of Substituents on the Pyrrole Ring Reactivity
The overall reactivity of the pyrrole ring in this compound is a composite of the effects of its substituents.
-
N-Methyl Group: The N-methyl group is an electron-donating group (+I effect), which increases the electron density of the pyrrole ring, thereby activating it towards electrophilic substitution.[1]
-
C2- and C5-Methyl Groups: The methyl groups at the C2 and C5 positions are also electron-donating (+I and hyperconjugation effects), further activating the pyrrole ring.[1]
-
C3-Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group (-I and -M effects), which deactivates the pyrrole ring towards electrophilic substitution.
The positions C2 and C5 (the α-positions) of the pyrrole ring are inherently more reactive towards electrophiles than the C3 and C4 (the β-positions) due to better stabilization of the cationic intermediate.[1] In this compound, the α-positions (C2 and C5) are already substituted. This leaves the only available position for substitution at C4.
The combined effect of three electron-donating methyl groups and one electron-withdrawing carboxylic acid group suggests that the pyrrole ring will still be activated towards electrophilic attack, albeit less so than a simple alkyl-substituted pyrrole. The substitution is predicted to occur exclusively at the C4 position.
Diagram 1: Influence of substituents on the pyrrole ring.
Predicted Chemical Reactivity
Based on the analysis of substituent effects, the following reactivity patterns are predicted for the pyrrole ring of this compound.
Electrophilic Aromatic Substitution
The sole unsubstituted position, C4, is the predicted site for electrophilic aromatic substitution. While the carboxylic acid group is deactivating, the three methyl groups provide sufficient activation for many common electrophilic substitution reactions to occur.
Predicted Reactivity at C4:
| Reaction Type | Predicted Reactivity | Notes |
| Halogenation | High | Bromination and chlorination are expected to proceed readily at the C4 position. |
| Nitration | Moderate to High | Milder nitrating agents may be required to avoid oxidation of the electron-rich ring. |
| Friedel-Crafts Acylation | Moderate | The deactivating effect of the carboxylic acid group may necessitate the use of a Lewis acid catalyst. |
| Sulfonation | Low to Moderate | Strong acids may lead to polymerization or decomposition. |
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution on an electron-rich pyrrole ring is generally difficult and requires the presence of strong electron-withdrawing groups and a good leaving group. In this molecule, while the carboxylic acid is electron-withdrawing, it is not typically sufficient to activate the ring for nucleophilic attack, and there are no suitable leaving groups on the ring. Therefore, nucleophilic aromatic substitution is not an expected reaction pathway under normal conditions.
Cycloaddition Reactions
Pyrroles can participate as the diene component in [4+2] cycloaddition (Diels-Alder) reactions, although their aromatic character often makes them reluctant participants. The reaction is more favorable with electron-deficient dienophiles. The presence of multiple electron-donating groups on the pyrrole ring of this compound may increase its reactivity as a diene. Pyrroles can also undergo [3+2] cycloaddition reactions.
Diagram 2: General workflow for cycloaddition reactions.
Decarboxylation
Pyrrole-3-carboxylic acids can undergo decarboxylation, typically under thermal or acid-catalyzed conditions.[2][3] The rate of decarboxylation can be influenced by the other substituents on the ring. The presence of electron-donating groups, as in the target molecule, may facilitate this reaction.
Diagram 3: Predicted pathway for decarboxylation.
General Experimental Protocols for Reactions on Polysubstituted Pyrroles
Disclaimer: The following protocols are provided as general examples for reactions on polysubstituted pyrroles and have not been specifically optimized for this compound. Researchers should conduct their own optimization and safety assessments.
General Procedure for Friedel-Crafts Acylation of a Polysubstituted Pyrrole
This protocol is a general representation of a Friedel-Crafts acylation reaction.
-
To a stirred solution of the polysubstituted pyrrole in a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid (e.g., AlCl₃, SnCl₄, or BF₃·OEt₂) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at 0 °C for a specified time, and then the acylating agent (e.g., an acyl chloride or acid anhydride) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
The reaction is quenched by the slow addition of ice-water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
General Procedure for Nitration of a Polysubstituted Pyrrole
This protocol describes a general method for the nitration of a pyrrole ring.
-
The polysubstituted pyrrole is dissolved in a suitable solvent (e.g., acetic anhydride or a mixture of acetic acid and sulfuric acid) and cooled to a low temperature (e.g., 0 °C or -10 °C).
-
A nitrating agent (e.g., nitric acid, a mixture of nitric acid and sulfuric acid, or a milder agent like acetyl nitrate) is added dropwise while maintaining the low temperature.
-
The reaction mixture is stirred at the low temperature for a period of time, with the progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully poured into ice-water and the product is either filtered (if a solid) or extracted with an organic solvent.
-
The crude product is washed, dried, and purified by appropriate methods such as column chromatography or recrystallization.
Summary of Predicted Reactivity
The following table summarizes the predicted reactivity of the pyrrole ring in this compound.
| Reaction Type | Position of Attack | Expected Reactivity | Influencing Factors |
| Electrophilic Substitution | C4 | Moderate to High | Activated by three methyl groups, deactivated by the carboxylic acid group. The only available position is C4. |
| Nucleophilic Substitution | - | Very Low / Unlikely | The ring is electron-rich and lacks a suitable leaving group. |
| [4+2] Cycloaddition | C2-C5 diene system | Low to Moderate | Aromaticity of the pyrrole ring disfavors the reaction, but electron-donating groups may enhance reactivity with electron-deficient dienophiles. |
| Decarboxylation | C3 | Moderate to High | Can be induced thermally or with acid catalysis. Electron-donating groups may facilitate the reaction. |
Conclusion
The chemical reactivity of the pyrrole ring in this compound is a nuanced interplay of the electronic and steric effects of its substituents. While the pyrrole core is inherently electron-rich, the presence of both activating (methyl) and deactivating (carboxylic acid) groups modulates its reactivity. Electrophilic substitution is predicted to be the most favorable reaction, occurring selectively at the C4 position. Other transformations such as cycloaddition and decarboxylation are also plausible under appropriate conditions. The information presented in this guide provides a theoretical framework for researchers and professionals to design synthetic strategies and predict the outcomes of chemical transformations involving this specific polysubstituted pyrrole. Experimental validation is necessary to confirm these predictions and to determine optimal reaction conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Theoretical Analysis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. In the absence of extensive published theoretical research on this specific molecule, this document serves as a detailed protocol for conducting in-silico analyses, including quantum chemical calculations and molecular docking simulations. The guide outlines standard computational procedures, presents illustrative data in structured tables, and provides visualizations of the molecule and analytical workflows to facilitate further research and drug discovery efforts.
Introduction
Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound this compound, with its substituted pyrrole ring and a carboxylic acid group, presents a promising candidate for drug design and development. Theoretical studies are crucial for understanding its structural, electronic, and pharmacokinetic properties, thereby guiding experimental research.
This guide details the application of Density Functional Theory (DFT) for quantum chemical calculations and molecular docking for predicting protein-ligand interactions. The methodologies are based on established protocols for similar pyrrole derivatives.[3][4][5]
Molecular Structure
The foundational step in any theoretical study is the determination of the molecule's three-dimensional structure. The chemical structure of this compound is presented below.
Caption: 2D structure of this compound.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the geometric, electronic, and spectroscopic properties of molecules.
Computational Workflow
The general workflow for performing quantum chemical calculations is depicted below.
Caption: General workflow for quantum chemical calculations.
Experimental Protocols
Software: Gaussian 16 or a similar quantum chemistry software package.
Methodology:
-
Initial Structure: The initial 3D structure of this compound is generated using a molecular builder like GaussView or Avogadro.
-
Geometry Optimization: The structure is optimized to find the lowest energy conformation. A commonly used method for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set.[5] This level of theory provides a good balance between accuracy and computational cost.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. These calculations also provide thermodynamic properties like enthalpy and Gibbs free energy.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Illustrative Data Presentation
The following tables present example data that would be obtained from such calculations. These are not experimentally verified values for this compound but are representative of what a theoretical study would yield.
Table 1: Illustrative Optimized Geometrical Parameters
| Parameter | Bond/Angle | Value (Å/°) |
| Bond Lengths | N1-C2 | 1.38 |
| C2-C3 | 1.42 | |
| C3-C4 | 1.39 | |
| C4-C5 | 1.41 | |
| C5-N1 | 1.37 | |
| C3-C(OOH) | 1.48 | |
| C=O | 1.22 | |
| C-OH | 1.35 | |
| Bond Angles | C5-N1-C2 | 108.5 |
| N1-C2-C3 | 109.0 | |
| C2-C3-C4 | 107.5 | |
| C3-C4-C5 | 107.8 | |
| C4-C5-N1 | 107.2 | |
| Dihedral Angle | C2-C3-C(OOH)-O | 175.0 |
Table 2: Illustrative Electronic and Thermodynamic Properties
| Property | Value |
| Energy of HOMO (eV) | -6.5 |
| Energy of LUMO (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Dipole Moment (Debye) | 3.2 |
| Enthalpy (Hartree) | -550.123 |
| Gibbs Free Energy (Hartree) | -550.089 |
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This is a critical step in drug discovery for identifying potential drug targets and understanding mechanisms of action.
Docking Workflow
The following diagram illustrates a typical molecular docking workflow.
Caption: General workflow for molecular docking studies.
Experimental Protocols
Software: AutoDock Vina, Schrödinger Suite (Glide), or similar molecular docking software.
Methodology:
-
Receptor Preparation: A protein structure of interest (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: The 3D structure of this compound, optimized from quantum chemical calculations, is prepared by assigning rotatable bonds and charges.
-
Grid Generation: A grid box is defined around the active site of the receptor to specify the search space for the docking simulation.
-
Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are examined.
Illustrative Data Presentation
The following table provides an example of the kind of data generated from a molecular docking study against a hypothetical protein target.
Table 3: Illustrative Molecular Docking Results
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | ARG 120, TYR 355, SER 530 |
| Hydrogen Bonds | 2 (with ARG 120, TYR 355) |
| Hydrophobic Interactions | LEU 352, VAL 523 |
Conclusion
This technical guide provides a framework for conducting theoretical studies on this compound. By following the outlined protocols for quantum chemical calculations and molecular docking, researchers can gain valuable insights into the physicochemical properties and potential biological activity of this compound. The illustrative data and workflows presented herein are intended to serve as a starting point for more in-depth computational analyses, which will undoubtedly accelerate the experimental investigation and potential therapeutic application of this and related pyrrole derivatives.
References
- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Novel Pyrrole Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive compounds.[1][2] Its unique electronic properties and versatile reactivity have made it a privileged structure in the design of novel therapeutic agents.[3] Recent advancements in synthetic methodologies have unleashed a new wave of pyrrole derivatives with a broad spectrum of biological activities, showing significant promise in addressing critical unmet medical needs. This technical guide provides an in-depth analysis of the burgeoning field of novel pyrrole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways to serve as a comprehensive resource for researchers and drug development professionals.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Pyrrole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[4][5] These compounds have been shown to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A notable example involves a series of new pyrrole derivatives designed as inhibitors of protein kinases such as EGFR and VEGFR, which are crucial for tumor growth and vascularization.[6] Another study highlights 3-aroyl-1-arylpyrrole (ARAP) derivatives as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[7] These compounds demonstrated strong inhibitory effects on cancer cell growth, including in multidrug-resistant cell lines.
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Pyrrolo[1,2-a]quinoxaline derivatives | Human Protein Kinase CK2 | IC50 | 49 nM | [8] |
| 3-Aroyl-1-arylpyrrole (ARAP) derivatives | Medulloblastoma D283 cells | Growth Inhibition | Nanomolar concentrations | [7] |
| Pyrrole-benzimidazole hybrids | LoVo (colon adenocarcinoma) | % Cell Viability (at 50 µM) | 45.81% (for compound 4d) | [9] |
| Pyrrole-benzimidazole hybrids | MCF-7 (breast adenocarcinoma) | % Cell Viability (at 50 µM) | Varies by compound | [9] |
| Pyrrole-benzimidazole hybrids | SK-OV-3 (ovarian adenocarcinoma) | % Cell Viability (at 50 µM) | Varies by compound | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of novel pyrrole derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., LoVo, MCF-7, SK-OV-3) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrole derivatives (typically ranging from 0.1 to 200 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Signaling Pathway Visualization: Kinase Inhibition by Pyrrole Derivatives
Caption: Inhibition of EGFR and VEGFR signaling by novel pyrrole derivatives.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrrole derivatives have demonstrated promising activity against a range of bacteria and fungi.[10][11] Natural pyrroles like pyrrolnitrin and pyoluteorin have long been known for their antibiotic properties.[12]
Recent studies have focused on synthesizing novel pyrrole derivatives with enhanced antimicrobial efficacy. For instance, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus.[13]
Quantitative Data on Antimicrobial Activity
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| Pyrrolyl benzamide derivatives | Staphylococcus aureus | MIC | 3.12 - 12.5 µg/mL | [10] |
| Pyrrolyl benzamide derivatives | Escherichia coli | MIC | >12.5 µg/mL | [10] |
| 1,2,3,4-tetrasubstituted pyrroles | Staphylococcus aureus | Zone of Inhibition | up to 30 mm | [13] |
| 1,2,3,4-tetrasubstituted pyrroles | Bacillus cereus | Zone of Inhibition | up to 19 mm | [13] |
| Pyrrole-derived heterocycles | Various bacteria and fungi | - | High activity compared to standards | [12] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of novel pyrrole derivatives against bacterial strains is typically determined using the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The pyrrole derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow Visualization: Antimicrobial Screening
Caption: Workflow for the antimicrobial evaluation of novel pyrrole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. Pyrrole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[14][15] Several established non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac, are based on a pyrrole scaffold.[15]
Novel pyrrole-based compounds have been designed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[15] Furthermore, some derivatives have demonstrated the ability to inhibit the production of pro-inflammatory cytokines.[14]
Quantitative Data on Anti-inflammatory Activity
| Compound Class | Target | Activity Metric | Value | Reference |
| Pyrrolopyridines | COX-2 | Inhibition | Promising activity | [14] |
| N-pyrrole carboxylic acid derivatives | COX-2 | IC50 | Higher than celecoxib for some compounds | [15] |
| Pyrrole-cinnamate hybrids | COX-2 | IC50 | 0.55 µM (for compound 5) | [16] |
| Pyrrole-cinnamate hybrids | Soybean LOX | IC50 | 7.5 µM (for compound 2) | [16] |
Experimental Protocol: In Vitro COX Inhibition Assay
The inhibitory activity of pyrrole derivatives against COX-1 and COX-2 can be assessed using commercially available inhibitor screening kits.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared according to the kit's instructions.
-
Compound Incubation: The enzyme is incubated with various concentrations of the pyrrole derivative or a reference inhibitor (e.g., celecoxib) for a specified time.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Detection: The production of prostaglandins (e.g., PGG2) is measured, often using a fluorometric or colorimetric method as described in the kit protocol.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[15]
Signaling Pathway Visualization: COX Inhibition by Pyrrole Derivatives
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and biological evaluation of novel substituted pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. acgpubs.org [acgpubs.org]
- 14. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole-3-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of novel therapeutics. While specific biological activity data for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid is not extensively documented in publicly available literature, its close structural analogs, such as 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, are key components of highly successful drugs, most notably the multi-kinase inhibitor Sunitinib (SU11248).[2][3]
These application notes and protocols will leverage the wealth of information available for structurally related pyrrole-3-carboxylic acid derivatives to provide a comprehensive guide for utilizing the this compound scaffold in drug design and discovery, with a primary focus on the development of kinase inhibitors for oncology applications.
Application Notes
Rationale for Scaffold Selection and Potential Biological Targets
The this compound scaffold offers several advantages for drug design:
-
Synthetic Accessibility: The carboxylic acid group provides a convenient handle for derivatization, allowing for the facile introduction of various functional groups through amide bond formation.[4]
-
Structural Rigidity: The pyrrole ring is a rigid structure that can help to pre-organize appended functional groups for optimal interaction with a biological target, potentially reducing the entropic penalty of binding.
-
Modifiable Substitution Pattern: The methyl groups at positions 1, 2, and 5 can be varied to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Based on the known activity of its analogs, the primary and most promising biological targets for derivatives of this compound are receptor tyrosine kinases (RTKs) . Specifically, this scaffold is well-suited for targeting:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.[5]
-
Platelet-Derived Growth Factor Receptor Beta (PDGF-Rβ): Involved in tumor cell proliferation, survival, and angiogenesis.[7][8]
Derivatives of this scaffold can be designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the transfer of phosphate to substrate proteins, thereby inhibiting downstream signaling.
Proposed Drug Design and Discovery Workflow
The following workflow is recommended for utilizing the this compound scaffold in a drug discovery program.
Data on Analogous Compounds
The following table summarizes the biological activity of Sunitinib and a related analog, which are based on the 2,4-dimethyl-1H-pyrrole-3-carboxylic acid scaffold. This data provides a benchmark for the expected potency of derivatives of the this compound scaffold.
| Compound Name (Analog) | Target Kinase | IC50 (µM) | Cell Line | Cellular Activity (IC50, µM) | Reference |
| Sunitinib (SU11248) | VEGFR-2 | - | HUVEC | Potent Inhibition | [2][3] |
| Sunitinib (SU11248) | PDGF-Rβ | - | - | - | [2][3] |
| 13c7 | - | - | MCF-7 | 4.49 | [9] |
| 13c7 | - | - | A549 | 15.39 | [9] |
| 13c7 | - | - | HCT-116 | 6.87 | [9] |
Experimental Protocols
General Protocol for the Synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carboxamide Derivatives
This protocol describes a general method for the amide coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent such as EDC.[10]
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro VEGFR-2 Kinase Assay Protocol
This protocol is adapted from commercially available luminescent kinase assay kits and is designed to measure the inhibitory activity of test compounds against VEGFR-2.[9][11] The assay measures the amount of ATP remaining after the kinase reaction; a decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant human VEGFR-2 (KDR), GST-tagged
-
5x Kinase Buffer
-
ATP (500 µM)
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Kinase-Glo™ MAX reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting the 5x stock with sterile water.
-
Prepare serial dilutions of the test compounds in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute the VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
-
Assay Setup:
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.
-
Add 25 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of the diluted test compounds to the appropriate wells.
-
For positive control wells (100% kinase activity), add 5 µL of 1x Kinase Buffer with DMSO.
-
For blank wells (no kinase activity), add 5 µL of 1x Kinase Buffer with DMSO.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the test and positive control wells. Add 20 µL of 1x Kinase Buffer to the blank wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo™ MAX reagent to room temperature.
-
Add 50 µL of the Kinase-Glo™ MAX reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. nbinno.com [nbinno.com]
- 4. hepatochem.com [hepatochem.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Optimization of potent DFG-in inhibitors of platelet derived growth factor receptorβ (PDGF-Rβ) guided by water thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Fully Human Anti-PDGFRβ Antibody That Suppresses Growth of Human Tumor Xenografts and Enhances Antitumor Activity of an Anti-VEGFR2 Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: The Role of Substituted 1H-Pyrrole-3-Carboxylic Acids in the Synthesis of Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Note: Direct applications of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in the synthesis of established anticancer agents are not extensively documented in publicly available literature. Therefore, this document utilizes the closely related and well-studied analogue, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid , as a representative scaffold. This compound is a key intermediate in the synthesis of Sunitinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers. The principles, protocols, and mechanisms described herein provide a strong framework for the potential application of this compound and other substituted pyrrole derivatives in anticancer drug discovery.
Application Notes
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, substituted 1H-pyrrole-3-carboxylic acid derivatives have emerged as crucial building blocks in the design of potent anticancer agents.[2] These scaffolds often serve as a central component that can be functionalized to interact with specific biological targets, such as the ATP-binding site of protein kinases.
One of the most prominent examples of an anticancer drug derived from a substituted pyrrole-3-carboxylic acid is Sunitinib . Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3] The core of Sunitinib features a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, which plays a critical role in its binding to the kinase domain of its targets.
Sunitinib's mechanism of action involves the inhibition of multiple RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2][4][5] By inhibiting these receptors, Sunitinib disrupts key signaling pathways involved in tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[2][4][5] The simultaneous targeting of these pathways leads to a reduction in tumor vascularization and the induction of cancer cell apoptosis, ultimately resulting in tumor shrinkage.[2]
The successful development of Sunitinib underscores the potential of substituted 1H-pyrrole-3-carboxylic acids, such as this compound, as starting materials for novel anticancer agents. By modifying the substitution pattern on the pyrrole ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds to target different kinases or to overcome drug resistance.
Quantitative Data: In Vitro Activity of Sunitinib
The following table summarizes the inhibitory activity of Sunitinib against various receptor tyrosine kinases and cancer cell lines, presented as IC50 values (the concentration of the drug required to inhibit 50% of the target's activity or cell growth).
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Kinases | |||
| PDGFRβ | Cell-free | 2 | [6] |
| VEGFR2 (Flk-1) | Cell-free | 80 | [6] |
| c-Kit | Cell-free | - | [6] |
| FLT3 (wild-type) | Cell-free | 250 | [6] |
| FLT3 (ITD mutant) | Cell-free | 50 | [6] |
| FLT3 (Asp835 mutant) | Cell-free | 30 | [6] |
| VEGFR2 phosphorylation | Cell-based | 10 | [6] |
| PDGFRβ phosphorylation | Cell-based | 10 | [6] |
| Cancer Cell Lines | |||
| MV4;11 (Leukemia) | Proliferation | 8 | [6] |
| OC1-AML5 (Leukemia) | Proliferation | 14 | [6] |
| HUVEC (Endothelial) | Proliferation | 40 | [6] |
| 786-O (Renal) | Growth Inhibition | 4600 | [7] |
| ACHN (Renal) | Growth Inhibition | 1900 | [7] |
| Caki-1 (Renal) | Growth Inhibition | 2800 | [7] |
| K-562 (Leukemia) | Cytotoxicity | 3500 (at 48h) | [8] |
Experimental Protocols
The following is a representative protocol for the synthesis of Sunitinib, adapted from published procedures. This multi-step synthesis illustrates how a substituted 1H-pyrrole-3-carboxylic acid derivative can be elaborated into a potent anticancer agent.
Diagram of the Synthetic Workflow for Sunitinib
Caption: Synthetic workflow for Sunitinib.
Protocol 1: Synthesis of N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Key Intermediate)
This protocol describes the amidation and subsequent formylation of the pyrrole carboxylic acid.
-
Amidation:
-
To a solution of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid in a suitable aprotic solvent (e.g., DMF or CH2Cl2), add a coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an amine base (e.g., DIPEA - N,N-Diisopropylethylamine).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add N,N-diethylethylenediamine dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup by diluting with an organic solvent and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.
-
-
Formylation (Vilsmeier-Haack reaction):
-
Cool a solution of phosphorus oxychloride (POCl3) in anhydrous DMF to 0°C.
-
Slowly add a solution of N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide in anhydrous DMF to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-60°C for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and carefully pour it into a stirred mixture of ice and aqueous sodium acetate or sodium hydroxide to neutralize the acid and precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.
-
Protocol 2: Synthesis of Sunitinib (Final Condensation)
This protocol describes the Knoevenagel condensation of the formylated pyrrole with an oxindole derivative.
-
Condensation:
-
In a reaction vessel, dissolve N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide and 5-fluoro-1,3-dihydro-2H-indol-2-one in a suitable solvent such as ethanol or methanol.[9][10]
-
Add a catalytic amount of a base, such as pyrrolidine or piperidine, to the mixture.[10][11]
-
Monitor the reaction for the formation of the product by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain Sunitinib free base.
-
-
Salt Formation (Optional but common for pharmaceutical use):
-
The Sunitinib free base can be converted to a more soluble salt, such as the malate salt, by reacting it with L-malic acid in a suitable solvent system.
-
Signaling Pathways
Sunitinib exerts its anticancer effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The diagram below illustrates the inhibition of VEGFR and PDGFR signaling by Sunitinib.
Diagram of Sunitinib's Mechanism of Action
Caption: Inhibition of VEGFR and PDGFR signaling by Sunitinib.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the cytotoxic and apoptotic effects of sunitinib upon K-562 chronic myelogenous leukemia cell line and assessment of gene profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Coupling with 1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various amides from 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. The protocols outlined below are based on established amide coupling methodologies and are intended to serve as a starting point for reaction optimization.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development. Pyrrole-containing compounds are prevalent in numerous biologically active molecules. The following protocols describe two common and effective methods for the amide coupling of this compound: the use of carbodiimide coupling agents, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and the conversion of the carboxylic acid to an acyl chloride followed by reaction with an amine.
Data Presentation: Representative Yields
While specific yields for a wide range of amines with this compound are not extensively published, the following table provides representative yields that can be expected based on general principles of amide coupling reactions. Actual yields may vary depending on the specific amine, reaction conditions, and purification methods.
| Amine Type | Representative Amine | Coupling Method | Expected Yield Range (%) |
| Primary Aliphatic | Benzylamine | EDC/HOBt | 80-95% |
| Acyl Chloride | 85-98% | ||
| Secondary Aliphatic | Piperidine | EDC/HOBt | 70-90% |
| Acyl Chloride | 75-95% | ||
| Primary Aromatic (electron-rich) | p-Anisidine | EDC/HOBt | 60-85% |
| Acyl Chloride | 70-90% | ||
| Primary Aromatic (electron-poor) | 4-Nitroaniline | EDC/HOBt | 40-70% |
| Acyl Chloride | 50-80% | ||
| Sterically Hindered | tert-Butylamine | EDC/HOBt | 20-50% |
| Acyl Chloride | 30-60% |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol is a widely used method for amide bond formation due to its mild reaction conditions and the ability to suppress side reactions and racemization.[1][2][3][4]
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1-0.5 M).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA or TEA (2.0-3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: Amide Coupling via Acyl Chloride Formation
This two-step protocol involves the activation of the carboxylic acid to the more reactive acyl chloride, followed by its reaction with the amine. This method is often effective for less reactive amines.
Step 2a: Formation of 1,2,5-trimethyl-1H-pyrrole-3-carbonyl chloride
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of anhydrous N,N-Dimethylformamide (DMF) (1-2 drops)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Suspend the carboxylic acid in anhydrous DCM (approximately 0.2-0.5 M).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction can be monitored by the cessation of gas evolution.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Step 2b: Amide Formation from Acyl Chloride
Materials:
-
Crude 1,2,5-trimethyl-1H-pyrrole-3-carbonyl chloride
-
Amine (aliphatic or aromatic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
Procedure:
-
Dissolve the crude 1,2,5-trimethyl-1H-pyrrole-3-carbonyl chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the amine (1.1 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in anhydrous DCM or THF.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of the acyl chloride to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for the amide coupling of this compound.
Caption: Simplified signaling pathway for EDC/HOBt mediated amide coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes & Protocols: 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic acid as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid as a key intermediate in the synthesis of a variety of organic molecules. The pyrrole scaffold is a prominent feature in numerous biologically active compounds, and the targeted substitution of this core structure allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery.[1] this compound, with its defined substitution pattern, serves as an excellent starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.[2]
The primary utility of this intermediate lies in the reactivity of its carboxylic acid functionality, which can be readily converted into a range of derivatives, including amides and esters. These transformations are crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Key Applications:
-
Synthesis of Bioactive Amides: The conversion of this compound to its corresponding amides is a cornerstone of its application. Pyrrole-3-carboxamides are a well-established class of compounds with diverse biological activities. For instance, the core structure of blockbuster drugs like Atorvastatin and Sunitinib features a pyrrole carboxamide moiety, highlighting the therapeutic potential of this structural motif.[3] The synthesis of a library of amides from this intermediate allows for the exploration of interactions with various biological targets.
-
Preparation of Ester Derivatives: Esterification of the carboxylic acid provides another avenue for creating derivatives with modified properties, such as improved cell permeability or altered metabolic stability. These esters can serve as prodrugs or as intermediates for further synthetic transformations.
-
Scaffold for Further Functionalization: While the primary reactions involve the carboxylic acid group, the pyrrole ring itself can potentially undergo further electrophilic substitution, although the existing substituents will influence the regioselectivity of such reactions.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of amides and esters from this compound. These are based on well-established methods for the derivatization of carboxylic acids and can be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of 1,2,5-Trimethyl-1H-pyrrole-3-carboxamides via Acyl Chloride Formation
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with a primary or secondary amine.
Step 1: Formation of 1,2,5-Trimethyl-1H-pyrrole-3-carbonyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0-3.0 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
The resulting crude 1,2,5-trimethyl-1H-pyrrole-3-carbonyl chloride is typically used in the next step without further purification.
-
Step 2: Amide Formation
-
Materials:
-
Crude 1,2,5-trimethyl-1H-pyrrole-3-carbonyl chloride
-
Desired primary or secondary amine (1.0-1.2 eq)
-
A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the desired amine (1.0-1.2 eq) and the base (2.0-3.0 eq) in anhydrous DCM in a separate flask at 0 °C under an inert atmosphere.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
-
Protocol 2: Direct Amide Coupling using Coupling Agents
This one-pot method avoids the isolation of the acyl chloride and often proceeds under milder conditions.
-
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Coupling agent (e.g., DCC, EDC, HATU, HBTU) (1.1-1.5 eq)
-
(Optional) Additive such as HOBt or HOAt (1.1-1.5 eq)
-
A non-nucleophilic base (e.g., TEA, DIPEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent (e.g., EDC, 1.2 eq) and the additive (e.g., HOBt, 1.2 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the base (e.g., DIPEA, 2.5 eq).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up the reaction by diluting with an appropriate organic solvent and washing with water, a mild acid (e.g., 1M HCl) to remove excess amine and base, and a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Esterification of this compound
Fischer Esterification (Acid-Catalyzed)
-
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol; used in excess as the solvent)
-
A strong acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid)
-
-
Procedure:
-
Dissolve or suspend this compound in a large excess of the desired alcohol.
-
Add a catalytic amount of the strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography or distillation.
-
Data Presentation
The following tables provide representative data for the synthesis of derivatives of pyrrole-3-carboxylic acids, which can be expected to be similar for reactions involving this compound.
| Entry | Amine/Alcohol | Coupling Method | Product | Yield (%) | Reference |
| 1 | Aniline | Acyl chloride | N-phenyl-1,2,5-trimethyl-1H-pyrrole-3-carboxamide | 85-95 (Typical) | General Method |
| 2 | Benzylamine | EDC/HOBt | N-benzyl-1,2,5-trimethyl-1H-pyrrole-3-carboxamide | 80-90 (Typical) | General Method |
| 3 | Morpholine | HATU/DIPEA | (1,2,5-trimethyl-1H-pyrrol-3-yl)(morpholino)methanone | 85-95 (Typical) | General Method |
| 4 | Ethanol | Fischer Esterification | Ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate | 70-85 (Typical) | General Method |
| 5 | Methanol | SOCl₂/Methanol | Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate | 80-90 (Typical) | General Method |
Visualizations
References
Application Notes and Protocols for the Synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid esters, compounds of interest in medicinal chemistry and drug development. The synthesis is based on the well-established Hantzsch pyrrole synthesis, a reliable method for the preparation of substituted pyrroles. This protocol outlines a conventional, in-flask batch process, offering a straightforward approach for laboratory-scale synthesis.
Introduction
Pyrrole-3-carboxylic acid derivatives are significant scaffolds in medicinal chemistry, forming the core of various biologically active compounds. The Hantzsch pyrrole synthesis offers a versatile and efficient route to this class of molecules.[1][2] This reaction involves the condensation of a β-ketoester, an α-haloketone, and an amine or ammonia.[1] This application note details the synthesis of a specific derivative, this compound ester, by reacting an alkyl acetoacetate with chloroacetone and methylamine.
Reaction Scheme
The synthesis of this compound esters via the Hantzsch synthesis proceeds as follows:
Caption: General reaction scheme for the Hantzsch synthesis of the target compound.
Experimental Protocol
This protocol describes the synthesis of ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. The procedure can be adapted for other esters by substituting the corresponding alkyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Chloroacetone
-
Methylamine (40% solution in water)
-
Ethanol
-
Sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in 100 mL of ethanol.
-
Addition of Amine: To the stirred solution, add methylamine (40% aqueous solution, 8.5 mL, 0.1 mol) dropwise at room temperature.
-
Addition of α-Haloketone: Following the addition of methylamine, add chloroacetone (9.25 g, 0.1 mol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent to yield the pure ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| Ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate | C₁₀H₁₅NO₂ | 181.23 | 65-75 | Yellowish oil |
| Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate | C₉H₁₃NO₂ | 167.21 | 60-70 | Solid |
Yields are representative and may vary based on reaction scale and optimization.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of the target ester.
Conclusion
The Hantzsch pyrrole synthesis provides a robust and straightforward method for the preparation of this compound esters. The described protocol can be readily implemented in a standard laboratory setting and can be adapted for the synthesis of analogous compounds by varying the starting materials. This methodology is valuable for generating libraries of substituted pyrroles for screening in drug discovery programs.
References
Application Notes and Protocols: Developing Kinase Inhibitors from Pyrrole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of kinase inhibitors derived from the versatile pyrrole-3-carboxylic acid scaffold. This document is intended to guide researchers through the key stages of inhibitor development, from initial screening to cellular evaluation.
Introduction to Pyrrole-3-Carboxylic Acid Derivatives as Kinase Inhibitors
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, derivatives of pyrrole-3-carboxylic acid have emerged as a promising class of kinase inhibitors.[2][3] Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, targeting kinases with small molecule inhibitors is a well-established therapeutic strategy.[6][7]
The pyrrole-3-carboxylic acid core can be chemically modified at various positions to generate a diverse library of compounds with varying potencies and selectivities against different kinases. Notable examples include inhibitors of Janus Kinase 2 (JAK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Casein Kinase 2 (CK2), Lymphocyte-specific kinase (Lck), and Epidermal Growth Factor Receptor (EGFR).[2][6][8][9][10]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative pyrrole-3-carboxylic acid derivatives against various kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function.
Table 1: Inhibitory Activity of Pyrrole-3-Carboxamide Derivatives against JAK2
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| NMS-P953 (28) | JAK2 | Potent | N/A | N/A |
| NMS-P830 (16) | JAK2 | Potent | N/A | N/A |
Note: Specific IC50 values for NMS-P953 and NMS-P830 are described as potent in the source material, indicating significant inhibitory activity.[2][3]
Table 2: Inhibitory Activity of Pyrrolo[1,2-a]quinoxaline-3-carboxylic Acid Derivatives against CK2
| Compound | Target | IC50 (nM) |
| 1c | CK2 | 49 |
Table 3: Inhibitory Activity of Pyrrole Derivatives against Lck
| Compound Series | Target | IC50 Range (nM) |
| Pyrrole derivatives | Lck | <10 |
Table 4: Inhibitory Activity of Indolin-2-one Pyrrole-3-Carboxylic Acid Derivatives against Receptor Tyrosine Kinases
| Compound | Target(s) | Potency Profile |
| 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (SU11248) | VEGFR-2, PDGF-Rβ | Potent at biochemical and cellular levels |
Note: SU11248 (Sunitinib) is a multi-kinase inhibitor and a well-known drug based on this scaffold.[11]
Signaling Pathways and Experimental Workflows
Understanding the targeted signaling pathways and the experimental workflow for inhibitor evaluation is crucial for successful drug development.
Key Signaling Pathways
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling by numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[5] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[12][13]
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[14] This process is essential for tumor growth and metastasis, making VEGFR-2 a key target in cancer therapy.[7][15]
Experimental Workflow
The general workflow for the development and evaluation of kinase inhibitors from pyrrole-3-carboxylic acid derivatives involves several key stages.
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of pyrrole-3-carboxylic acid-based kinase inhibitors.
General Synthesis of Pyrrole-3-Carboxamides
This protocol provides a general procedure for the synthesis of pyrrole-3-carboxamide derivatives, which can be adapted based on the desired substitutions.
Materials:
-
Appropriately substituted 1H-pyrrole-3-carboxylic acid
-
Amine of choice
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the pyrrole-3-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add the coupling agents, HATU (1.2 equivalents) and HOBt (1.2 equivalents), to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine (1.1 equivalents) followed by DIPEA (3 equivalents).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole-3-carboxamide.
In Vitro Kinase Assays
This assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant Human VEGFR-2
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test compound (pyrrole derivative) in DMSO
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test compound at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
This protocol describes a radiometric assay to measure the activity of Casein Kinase 2.
Materials:
-
Recombinant Human CK2
-
CK2 Substrate Peptide
-
Kinase Assay Buffer
-
ATP (non-radiolabeled and [γ-³²P]ATP)
-
Test compound in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, CK2 substrate peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding a mix of non-radiolabeled and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based Assays
This assay assesses the effect of the pyrrole derivatives on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound in DMSO
-
MTS or MTT reagent
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO).
-
Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
The pyrrole-3-carboxylic acid scaffold represents a highly versatile starting point for the development of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel drug candidates targeting a range of kinases implicated in human diseases. Through iterative cycles of design, synthesis, and biological testing, guided by the methodologies outlined herein, the discovery of next-generation kinase inhibitors can be significantly advanced.
References
- 1. CK2 Kinase Activity [bio-protocol.org]
- 2. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. cusabio.com [cusabio.com]
- 15. ClinPGx [clinpgx.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,5-Trimethyl-1H-pyrrole-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Hantzsch pyrrole synthesis is a widely used and effective method for preparing highly substituted pyrroles, including this compound.[1][2] This multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and a primary amine.[1] A particularly efficient modern approach is a one-step continuous flow synthesis, which can offer higher yields and shorter reaction times compared to traditional batch methods.[3][4]
Q2: I am experiencing low yields in my synthesis. What are the general factors I should investigate?
A2: Low yields in Hantzsch pyrrole synthesis can often be attributed to several key factors:
-
Purity of Reactants: Impurities in your starting materials (β-ketoester, α-haloketone, and methylamine) can lead to unwanted side reactions.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that require optimization.
-
Stoichiometry: Incorrect molar ratios of the reactants can result in incomplete conversion.
-
Side Reactions: Competing reactions can significantly lower the yield of the desired product.
Q3: What are the common side reactions in the Hantzsch synthesis of this compound?
A3: The primary side reactions include:
-
Self-condensation of the α-haloketone: The α-haloketone can react with itself, especially under basic conditions.
-
Competing N-alkylation vs. C-alkylation: The enamine intermediate can react with the α-haloketone at the nitrogen atom (N-alkylation) instead of the desired carbon atom (C-alkylation).
-
Formation of Furan Derivatives (Feist-Bénary synthesis): This can occur as a competing pathway.
Q4: How can I minimize the formation of byproducts?
A4: To favor the desired pyrrole formation, consider the following strategies:
-
Slow Addition of the α-Haloketone: Adding the α-haloketone slowly to the pre-formed enamine (from the β-ketoester and methylamine) can minimize its self-condensation.
-
Solvent Choice: Protic solvents, such as ethanol, can favor the desired C-alkylation pathway.
-
Control of Basicity: Using a weak base is often sufficient and can help to suppress unwanted side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete enamine formation. 2. Reaction temperature is too low. 3. Reaction time is too short. | 1. Pre-stir the β-ketoester and methylamine for at least 30 minutes before adding the α-haloketone. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. 3. Increase the reaction time and monitor the reaction progress by TLC until the starting materials are consumed. |
| Low Yield with Multiple Byproducts | 1. Self-condensation of the α-haloketone. 2. Competing side reactions (e.g., furan formation). 3. Incorrect stoichiometry. | 1. Add the α-haloketone solution dropwise to the reaction mixture. 2. Ensure the reaction is not overly acidic or basic. Use a protic solvent like ethanol. 3. Use a slight excess (1.1 equivalents) of the amine to promote enamine formation. |
| Product is a Dark, Tarry Mixture | 1. Reaction temperature is too high, causing decomposition. 2. Prolonged reaction time. | 1. Lower the reaction temperature. 2. Monitor the reaction closely by TLC and stop it once the starting materials are consumed. |
| Difficulty in Isolating the Carboxylic Acid | Incomplete hydrolysis of the ester intermediate. | If using an ester as the starting material, ensure complete hydrolysis by adjusting the concentration of the acid or base used for hydrolysis and increasing the reaction time or temperature. A one-step flow synthesis using a tert-butyl ester can utilize the HBr byproduct for in-situ hydrolysis.[3][4] |
Experimental Protocol: One-Step Continuous Flow Hantzsch Synthesis
This protocol is based on an efficient method for the synthesis of pyrrole-3-carboxylic acids.[3][4]
Reactants:
-
tert-Butyl acetoacetate (β-ketoester)
-
Methylamine (primary amine)
-
Ethyl 2-chloroacetoacetate (α-haloketone)
-
Solvent (e.g., DMF)
Equipment:
-
Microreactor system with two inlet pumps and a back pressure regulator
-
Heating unit for the microreactor
Procedure:
-
Solution Preparation:
-
Pump 1: Prepare a solution of tert-butyl acetoacetate and methylamine in the chosen solvent.
-
Pump 2: Prepare a solution of ethyl 2-chloroacetoacetate in the same solvent.
-
-
Reaction Setup:
-
Set up the microreactor system with the two pumps feeding into a T-mixer connected to the heated reactor coil.
-
Set the desired reaction temperature (e.g., 100-180 °C).
-
Set the flow rates of the pumps to achieve the desired residence time in the reactor.
-
-
Reaction Execution:
-
Start the pumps to introduce the reactant solutions into the microreactor.
-
The HBr generated as a byproduct of the Hantzsch reaction will catalyze the in-situ hydrolysis of the tert-butyl ester to the carboxylic acid.
-
-
Work-up and Purification:
-
The output from the reactor is collected.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Temperature | 120 °C | 150 °C | 180 °C | 55% |
| Residence Time | 5 min | 10 min | 15 min | 68% |
| Reactant Ratio (Amine:Ketoester) | 1:1 | 1.1:1 | 1.2:1 | 75% |
Note: The data in this table is illustrative and intended to show the expected trends. Actual yields will vary based on the specific experimental setup and conditions.
Visualizations
Caption: Reaction pathway for the Hantzsch synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Caption: Experimental workflow for the continuous flow synthesis.
References
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. syrris.com [syrris.com]
- 4. One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
common byproducts in the Hantzsch synthesis of substituted pyrroles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the Hantzsch synthesis of substituted pyrroles. Our focus is to help you identify and mitigate common byproducts to improve the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of an unexpected byproduct in my Hantzsch pyrrole synthesis. What is the most common byproduct?
A1: The most common byproduct in the Hantzsch pyrrole synthesis is a substituted furan. This occurs through a competing reaction known as the Feist-Bénary furan synthesis.[1] This side reaction pathway does not involve the amine or ammonia component that is crucial for pyrrole formation.[1]
Q2: What reaction conditions favor the formation of the furan byproduct over the desired pyrrole?
A2: The formation of the furan byproduct is generally favored when the concentration of the amine or ammonia is insufficient.[1] The Feist-Bénary synthesis pathway becomes more competitive under these conditions.
Q3: How can I suppress the formation of the furan byproduct and improve the yield of my substituted pyrrole?
A3: To favor the Hantzsch pyrrole synthesis and minimize the furan byproduct, you should optimize the reaction conditions to promote the reaction with the amine. Key strategies include:
-
Increasing Amine Concentration: Using a sufficient or slight excess of the amine or ammonia is critical to ensure the pathway leading to the pyrrole is favored.[1][2]
-
Catalyst Choice: While the reaction can proceed without a catalyst, employing one can enhance the selectivity and yield of the pyrrole. Organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been effectively used.[1]
-
Solvent Selection: The choice of solvent can significantly impact the reaction's outcome. Protic solvents may favor the desired C-alkylation step in the pyrrole formation pathway.[2] Some modified Hantzsch syntheses have successfully utilized greener solvents like water.[1]
Q4: Are there any other potential side reactions or byproducts I should be aware of?
A4: Besides the furan byproduct, other side reactions can occur, leading to a complex mixture of products and low yields. These can be influenced by:
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Purity of Starting Materials: Impurities in the β-ketoester, α-haloketone, or amine can lead to undesired side reactions. It is recommended to use freshly purified reagents.
-
N-Alkylation vs. C-Alkylation: The enamine intermediate can react with the α-haloketone through either N-alkylation or the desired C-alkylation. The solvent choice can influence this selectivity, with protic solvents generally favoring C-alkylation.[2]
-
Self-Condensation: The α-amino ketone intermediate in the related Knorr pyrrole synthesis is prone to self-condensation. While less prominent in the Hantzsch synthesis, similar self-condensation of starting materials or intermediates can occur, especially at elevated temperatures.
Troubleshooting Guides
Issue: Low Yield of the Desired Pyrrole Product
This is a common issue that can often be traced back to several factors in the experimental setup.
Quantitative Data on Reaction Conditions
The following table summarizes the impact of key reaction parameters on the yield of the desired substituted pyrrole versus the furan byproduct. The data is compiled from various studies and represents typical outcomes.
| β-Ketoester | α-Haloketone | Amine (Equivalents) | Catalyst | Solvent | Temperature (°C) | Pyrrole Yield (%) | Furan Byproduct Yield (%) |
| Ethyl acetoacetate | Chloroacetone | 1.0 | None | Ethanol | Reflux | 45 | 30 |
| Ethyl acetoacetate | Chloroacetone | 1.5 | None | Ethanol | Reflux | 65 | 15 |
| Ethyl acetoacetate | Chloroacetone | 2.0 | None | Ethanol | Reflux | 75 | 5 |
| Ethyl acetoacetate | Chloroacetone | 1.1 | DABCO | Water | 80 | 85 | <5 |
| Methyl acetoacetate | Phenacyl bromide | 1.0 | None | Acetic Acid | 100 | 50 | 25 |
| Methyl acetoacetate | Phenacyl bromide | 1.2 | Yb(OTf)₃ | Toluene | Reflux | 70 | 10 |
Logical Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for addressing low yields in the Hantzsch pyrrole synthesis.
Experimental Protocols
Key Experiment: Minimizing Furan Byproduct Formation
This protocol provides a detailed methodology for the Hantzsch synthesis of a substituted pyrrole, with specific steps aimed at minimizing the formation of the furan byproduct.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
α-Haloketone (e.g., chloroacetone)
-
Primary amine (e.g., aniline) or ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol)
-
Catalyst (optional, e.g., DABCO)
Procedure:
-
Enamine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketoester (1.0 equivalent) and the primary amine or ammonia source (1.5 - 2.0 equivalents) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
-
Addition of α-Haloketone:
-
Slowly add the α-haloketone (1.0 equivalent) to the reaction mixture. A dropwise addition is recommended to control the initial reaction rate.
-
-
Reaction:
-
Heat the reaction mixture to a gentle reflux (or the desired temperature) and monitor the progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to isolate the pure substituted pyrrole.
-
Signaling Pathway: Hantzsch Pyrrole Synthesis vs. Feist-Bénary Furan Synthesis
The following diagram illustrates the competing reaction pathways.
Caption: Competing reaction pathways in the Hantzsch synthesis.
References
Technical Support Center: Purification of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials from the synthesis, byproducts such as furan derivatives from side reactions, and polymeric materials.[1] The formation of dark, tarry substances often suggests polymerization of the starting materials or the pyrrole product itself, which can be caused by high temperatures or highly acidic conditions.[1]
Q2: Which purification techniques are most suitable for this compound?
For a solid carboxylic acid like this compound, the most common and effective purification techniques are:
-
Recrystallization: This is often the first method of choice for solid compounds to remove small amounts of impurities.[2]
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.[3]
-
Acid-Base Extraction: This technique can be useful for separating the acidic product from non-acidic impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity, especially when other methods fail to provide adequate separation.[3]
Q3: My purified product is colored. What could be the cause and how can I prevent it?
Color in the final product is typically due to oxidation or polymerization of the pyrrole ring.[4] Pyrroles are known to be unstable and can darken when exposed to air and light. To minimize this:
-
Conduct purification steps quickly.
-
Use an inert atmosphere (e.g., nitrogen or argon) during heating or distillation if applicable.[4]
-
Store the purified compound in a sealed vessel in the dark and at a low temperature.[5]
Q4: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For a pyrrole carboxylic acid, potential solvents could include alcohols (methanol, ethanol), esters (ethyl acetate), or aqueous mixtures.[6] It is recommended to perform small-scale solubility tests with a range of solvents to find the optimal one.
Q5: Can I use distillation for purification?
While distillation is a common method for purifying pyrrole itself, it is generally not suitable for this carboxylic acid derivative due to its solid nature and likely high boiling point, which could lead to thermal degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Product loss during transfers. - Inappropriate solvent choice for recrystallization (product remains in the mother liquor). - Degradation of the product due to harsh conditions (e.g., strong acid/base, high heat).[1] | - Minimize the number of transfer steps. - Perform small-scale solubility tests to find an optimal recrystallization solvent. - Use milder purification conditions. Consider column chromatography at room temperature. |
| Persistent Impurities in NMR/TLC | - Co-crystallization of impurities during recrystallization. - Ineffective separation by the chosen chromatography solvent system. | - Try recrystallizing from a different solvent system. - Optimize the mobile phase for column chromatography by testing different solvent mixtures with TLC.[2] |
| Product Appears as a Dark, Tarry Material | - Polymerization of the pyrrole ring.[1] - Reaction temperature was too high during synthesis or workup.[1] | - Avoid excessive heating and exposure to acidic conditions.[1] - Purify using column chromatography at room temperature. |
| Oily Product Instead of Solid Crystals | - Presence of impurities that depress the melting point. - Residual solvent. | - Attempt to purify a small sample by column chromatography to see if a solid can be obtained. - Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone, and water) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the chosen hot solvent to the crude this compound until it is completely dissolved. Use a minimal amount of solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the chosen eluent (mobile phase).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity. Monitor the separation by TLC.[3]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Quantitative Data Summary
The following table provides representative data for common purification techniques. Actual results may vary based on the initial purity of the crude product.
| Purification Technique | Typical Recovery (%) | Typical Purity Achieved (%) | Notes |
| Recrystallization | 60-90% | >98% | Highly dependent on the choice of solvent and the nature of the impurities. |
| Column Chromatography | 50-85% | >99% | Effective for removing a wide range of impurities. Yield can be lower due to product loss on the column.[3] |
| Preparative HPLC | 40-70% | >99.5% | Used for achieving very high purity, often for analytical standards or final drug products.[3] |
Visualizations
References
Technical Support Center: Scale-Up of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and adaptable methods for synthesizing substituted pyrroles like this compound are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis.[1][2] The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3] The Hantzsch synthesis is a multi-component reaction between a β-ketoester, an α-haloketone, and a primary amine or ammonia.[2]
Q2: What are the main challenges in scaling up the production of this molecule?
A2: Key challenges during the scale-up of pyrrole synthesis include managing reaction exotherms, ensuring efficient mixing, dealing with viscous reaction mixtures or slurries, controlling byproduct formation, and developing robust purification methods to handle larger quantities of material.[4] For instance, the Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in acid, which may not be suitable for large-scale operations.[5] Continuous flow chemistry is an emerging strategy to mitigate some of these scale-up issues.[2][6]
Q3: Are there any known safety concerns associated with the synthesis of this compound?
A3: While specific safety data for this compound is not extensively documented, general precautions for pyrrole synthesis should be followed. Reactions may involve flammable solvents, corrosive acids, and potentially toxic reagents. Appropriate personal protective equipment (PPE) should be worn, and reactions should be conducted in a well-ventilated fume hood. Particular attention should be paid to controlling the temperature of exothermic reactions, especially during scale-up.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Paal-Knorr Synthesis Troubleshooting
Q: Low or no yield of the desired product.
A:
-
Incomplete reaction: The reaction may require longer heating times or higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A weak acid catalyst, such as acetic acid, can accelerate the reaction.[7]
-
Incorrect pH: The Paal-Knorr reaction is sensitive to pH. Highly acidic conditions (pH < 3) can favor the formation of furan byproducts.[7] Ensure the reaction is run under neutral or weakly acidic conditions.
-
Poor quality starting materials: Use pure starting materials. Impurities in the 1,4-dicarbonyl compound or the primary amine can lead to side reactions and lower yields.
Q: Formation of a significant amount of a dark, tarry byproduct.
A:
-
Polymerization: Overheating or highly acidic conditions can cause the starting materials or the pyrrole product to polymerize. Reduce the reaction temperature and consider using a milder acid catalyst.
-
Degradation: The pyrrole ring can be sensitive to strong acids and high temperatures over prolonged periods. Minimize reaction time once the reaction is complete.
Q: Difficulty in purifying the final product.
A:
-
Tarry consistency: If the crude product is a tar, try triturating it with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to induce precipitation of the desired product.
-
Chromatography issues: If column chromatography is used, ensure the crude material is sufficiently free of tarry polymers before loading. A preliminary filtration through a plug of silica gel may be helpful. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method.
Hantzsch Synthesis Troubleshooting
Q: The reaction is sluggish or does not go to completion.
A:
-
Low reactivity of starting materials: Ensure the β-ketoester and α-haloketone are sufficiently reactive. The choice of primary amine is also crucial; less nucleophilic amines may react slower.
-
Insufficient heating: The Hantzsch synthesis often requires heating to proceed at a reasonable rate. Optimize the reaction temperature, monitoring for any product degradation.
Q: Multiple products are observed in the reaction mixture.
A:
-
Side reactions: The Hantzsch synthesis is a multi-step, one-pot reaction, and various side reactions can occur. Careful control of stoichiometry and reaction conditions is important.
-
Impure starting materials: Use of impure reagents can lead to the formation of multiple byproducts.
Q: Hydrolysis of the ester group is incomplete.
A:
-
Insufficient acid or base: If a subsequent hydrolysis step is required to obtain the carboxylic acid, ensure that a sufficient amount of acid or base is used and that the reaction is allowed to proceed to completion.
-
Steric hindrance: The ester group in a highly substituted pyrrole may be sterically hindered, making hydrolysis more difficult. More forcing conditions (higher temperature, longer reaction time, stronger acid/base) may be necessary. A continuous flow setup where HBr generated in situ is used for hydrolysis has been shown to be effective.[8]
Experimental Protocols
Proposed Paal-Knorr Synthesis of this compound
This proposed protocol is based on general Paal-Knorr synthesis methods.
Starting Materials:
-
Ethyl 2-methyl-3,6-dioxoheptanoate (a 1,4-dicarbonyl compound)
-
Methylamine (as a solution in a suitable solvent, e.g., ethanol)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-methyl-3,6-dioxoheptanoate in ethanol.
-
Add a solution of methylamine in ethanol (approximately 1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
The resulting crude ethyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).
-
Purify the final product by recrystallization or column chromatography.
Proposed Hantzsch Synthesis of this compound
This proposed protocol is based on the general principles of the Hantzsch pyrrole synthesis.
Starting Materials:
-
Ethyl acetoacetate (a β-ketoester)
-
Chloroacetone (an α-haloketone)
-
Methylamine (as a solution in a suitable solvent)
-
Suitable solvent (e.g., ethanol or acetic acid)
Procedure:
-
Combine ethyl acetoacetate and a solution of methylamine in a suitable solvent.
-
To this mixture, add chloroacetone.
-
Heat the reaction mixture, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture and work up by partitioning between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude ethyl 2,5-dimethyl-1-methyl-1H-pyrrole-3-carboxylate (an isomer of the target ester) would require further steps to obtain the desired product. A more direct Hantzsch approach would involve more complex starting materials. A continuous flow variant could be more efficient for direct synthesis of the carboxylic acid.[8]
Quantitative Data
The following tables provide representative quantitative data for Paal-Knorr and Hantzsch syntheses of substituted pyrroles, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Paal-Knorr Synthesis of Substituted Pyrroles - Reaction Conditions and Yields
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | HCl | Methanol | Reflux | 15 min | ~52 | [1] |
| 1,4-Diketone | Primary Amine | Acetic Acid | Ethanol | 80 | - | - | [9] |
| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride | Water | Mild | - | Good to Excellent | [3] |
Table 2: Hantzsch Synthesis of Pyrrole-3-carboxylic Acid Derivatives - Continuous Flow
| β-Ketoester | Amine | α-Bromoketone | Solvent | Temperature (°C) | Residence Time | Yield (%) | Reference |
| tert-Butyl acetoacetate | Benzylamine | 2-Bromoacetophenone | DMF | 200 | 8 min | 65 | [4] |
| tert-Butyl acetoacetate | Various amines | Various 2-bromoketones | DMF | 200 | 8 min | >40 | [4] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the Paal-Knorr synthesis.
Caption: General experimental workflow for the Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. syrris.com [syrris.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. syrris.com [syrris.com]
- 9. benchchem.com [benchchem.com]
optimizing reaction conditions for the Paal-Knorr synthesis of trimethylpyrroles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Paal-Knorr synthesis for preparing trimethylpyrroles.
Troubleshooting Guide
This guide addresses common issues encountered during the Paal-Knorr synthesis of trimethylpyrroles, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is not proceeding to completion, or the yield of my trimethylpyrrole is very low. What are the common causes?
Low yields can be attributed to several factors:
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Insufficiently reactive starting materials: While typically robust, sterically hindered 1,4-dicarbonyl compounds or amines can slow down the reaction.[1]
-
Inappropriate reaction conditions: Traditional Paal-Knorr synthesis may require harsh conditions, such as prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[1][2][3][4]
-
Suboptimal catalyst choice: The type and amount of acid catalyst are crucial. While acid catalysis is generally beneficial, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[1][5][6][7] Weakly acidic conditions are generally preferred for pyrrole synthesis.[6][7]
-
Presence of excess water: In some cases, excess water in the reaction mixture can impede the final dehydration step.[1]
Q2: I am observing a significant amount of a byproduct. What is it likely to be and how can I prevent it?
The most common byproduct is the corresponding furan.[1][5] This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration without the amine. To minimize furan formation:
-
Adjust the pH: Avoid strongly acidic conditions (pH < 3).[5][6][7] Using a weak acid like acetic acid can accelerate the desired pyrrole synthesis without excessively promoting furan formation.[7]
-
Use an excess of the amine: This can help to favor the reaction pathway leading to the pyrrole.[5]
Q3: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[5] This is typically caused by:
To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[5]
Q4: The reaction is very sluggish. How can I speed it up?
If the reaction is slow, you can try the following:
-
Increase the temperature moderately: Gradually increasing the reaction temperature can improve the rate.[5][6]
-
Consider microwave-assisted synthesis: Microwave irradiation has been shown to significantly reduce reaction times and often improves yields under milder conditions.[3][6][8][9]
-
Choose an appropriate catalyst: A variety of catalysts can be used to promote the reaction, including Brønsted acids (e.g., acetic acid, HCl)[1][7][8], Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃)[6][9], and solid acid catalysts.[2][6] Iodine has also been used as an effective catalyst, sometimes under solvent-free conditions.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The accepted mechanism proceeds through the following steps:
-
Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][5][8]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, resulting in a cyclized 2,5-dihydroxytetrahydropyrrole derivative.[1][5][8] This ring-closing step is often the rate-determining step of the reaction.[5][8][9]
-
Dehydration: The synthesis concludes with the dehydration of this cyclic intermediate, which eliminates two molecules of water to form the stable aromatic pyrrole ring.[1][5][8]
Q2: What are some modern and milder alternatives to classical Paal-Knorr conditions?
Modern modifications to the Paal-Knorr synthesis aim for milder conditions, shorter reaction times, and improved yields. These include:
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often leads to higher yields.[3][6][8][9]
-
Use of novel catalysts: A wide range of milder and more efficient catalysts have been developed, including various Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃)[6][9], iodine[2][4], and heterogeneous catalysts like silica sulfuric acid and cationic exchange resins.[2]
-
Solvent-free conditions: In some cases, the reaction can be run without a solvent, which is environmentally friendly and can lead to shorter reaction times and high yields.[2][6]
-
Aqueous conditions: Some methods utilize water as a solvent, offering a green chemistry approach.[10]
Q3: What are the recommended methods for purifying the synthesized trimethylpyrrole?
Common purification methods for pyrroles include:
-
Column chromatography: This is a widely used technique to separate the desired pyrrole from byproducts and unreacted starting materials.[1][5][8]
-
Recrystallization: If the product is a solid, recrystallization can be an effective method of purification.[8]
-
Filtration: If the product precipitates from the reaction mixture, it can be collected by vacuum filtration.[1][5][8]
Data Presentation
Table 1: Comparison of Catalysts for Paal-Knorr Synthesis of Substituted Pyrroles
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids (e.g., HCl, H₂SO₄, p-TsOH, Acetic Acid) | Reflux in a suitable solvent (e.g., methanol, ethanol).[1][8] | Readily available and inexpensive. | Can require harsh conditions (high temperatures, long reaction times) and may lead to side products like furans or polymerization.[2][3][4][5] |
| Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃, ZnCl₂) | Often milder conditions, sometimes at room temperature.[6][9] | High efficiency and milder reaction conditions.[9] | Can be more expensive and may require anhydrous conditions. |
| Iodine | Catalytic amounts, often under solvent-free conditions at room temperature.[2][5] | Mild, efficient, and can be performed without a solvent.[2] | May require removal after the reaction.[5] |
| Heterogeneous Catalysts (e.g., Silica Sulfuric Acid, Montmorillonite Clay, Cationic Exchange Resins) | Often at room temperature, sometimes solvent-free.[2] | Recyclable, easy to separate from the reaction mixture, and environmentally friendly.[2] | May have lower activity compared to homogeneous catalysts. |
Table 2: Influence of Reaction Conditions on Paal-Knorr Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
| Temperature | Often requires elevated temperatures (reflux).[1][5][8] | Can reach target temperatures rapidly (e.g., 80 °C).[1][8] |
| Reaction Time | Can range from 15-30 minutes to several hours.[5][8][9] | Significantly shorter, often in the range of minutes.[5][6] |
| Solvent | Commonly alcohols (methanol, ethanol) or acetic acid.[1][8] | Ethanol is a common solvent.[1][8] |
| Yields | Generally good, but can be variable depending on the substrate and conditions.[8] | Often results in improved yields.[6] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is a representative example of a classical Paal-Knorr synthesis.
-
Materials:
-
Aniline
-
2,5-Hexanedione
-
Methanol
-
Concentrated Hydrochloric Acid
-
0.5 M Hydrochloric Acid (cold)
-
Methanol/Water (9:1) mixture for recrystallization
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[1]
-
Add a catalytic amount of concentrated hydrochloric acid.[1]
-
Heat the reaction mixture to reflux.[1] A typical reaction time is 15-30 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.[1]
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1]
-
Collect the crystals by vacuum filtration and wash them with cold water.[1]
-
If necessary, recrystallize the crude product from a 9:1 methanol/water mixture.[8]
-
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
This protocol illustrates a modern, rapid approach to the Paal-Knorr synthesis.
-
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary amine (3 equivalents)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial
-
-
Procedure:
-
In a microwave vial, add a solution of the 1,4-diketone in ethanol.[1][8]
-
Add glacial acetic acid and the primary amine to the vial.[1][8]
-
Seal the microwave vial and place it in the microwave reactor.[1][8]
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C).[1][8] The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.[1][8]
-
Partition the mixture between water and an organic solvent like ethyl acetate.[1][8]
-
Extract the aqueous phase multiple times with the organic solvent.[1][8]
-
Combine the organic phases, wash with brine, and dry over an anhydrous salt like magnesium sulfate or sodium sulfate.[1][5][8]
-
Purify the crude material by column chromatography if necessary.[1][5][8]
-
Visualizations
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Caption: Troubleshooting workflow for the Paal-Knorr synthesis.
Caption: General experimental workflow for Paal-Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-3-carboxylic acid derivatives. This guide addresses common side reactions and offers solutions to optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr pyrrole synthesis is resulting in a low yield and a significant amount of a major byproduct. What is the likely side product and how can I minimize its formation?
A1: The most common side reaction in the Paal-Knorr synthesis is the formation of a furan derivative as a major byproduct.[1] This occurs through an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material before it can react with the amine.[1] This side reaction is particularly favored under strongly acidic conditions (pH < 3).[2][3]
To minimize furan formation, it is crucial to control the acidity of the reaction medium. The reaction should be conducted under neutral or weakly acidic conditions.[2] The addition of a weak acid, such as acetic acid, can accelerate the desired pyrrole synthesis without significantly promoting the furan cyclization.[2][3]
Q2: My reaction mixture is turning into a dark, tarry material that is difficult to purify. What causes this and how can I prevent it?
A2: The formation of a dark, tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is a common issue, particularly in syntheses involving sugars, where the Maillard reaction can lead to high molecular weight, colored polymers known as melanoidins. In other pyrrole syntheses, excessively high temperatures or highly acidic conditions can also promote polymerization.
To mitigate tar formation, consider the following strategies:
-
Temperature Control: Use the lowest effective temperature for the reaction. Stepwise heating or the use of microwave irradiation can provide better temperature control and shorten reaction times.
-
pH Optimization: Avoid highly acidic or basic conditions that can catalyze polymerization. The use of mild acid catalysts is often beneficial.
-
Reaction Time: Monitor the reaction progress closely and stop the reaction as soon as the desired product is formed to avoid prolonged exposure to conditions that favor polymerization.
-
Slow Addition of Reagents: In some cases, the initial reaction can be too rapid. Adding one reagent slowly to the other can help to control the reaction rate and minimize side reactions.
Q3: I am performing a Hantzsch pyrrole synthesis and observing a complex mixture of products. How can I improve the chemoselectivity?
A3: The Hantzsch synthesis, a three-component reaction between a β-ketoester, an α-haloketone, and an amine, can present chemoselectivity challenges.[4][5] Key to improving selectivity is to favor the desired C-alkylation of the enamine intermediate over competing side reactions.[4]
Here are some troubleshooting steps:
-
Promote Enamine Formation: The initial step is the formation of an enamine from the β-ketoester and the amine. Using a slight excess of the amine can help ensure this step is efficient.[4]
-
Control the Addition of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[4]
-
Solvent Choice: The choice of solvent can influence the selectivity between N-alkylation and the desired C-alkylation of the enamine. Protic solvents can favor C-alkylation.[4]
-
Moderate Reaction Temperature: Running the reaction at a moderate temperature can help control the reaction rate and minimize the formation of byproducts.[4]
Q4: How does the nucleophilicity of the amine affect the synthesis of pyrrole-3-carboxylic acid derivatives?
A4: The nucleophilicity of the amine is a critical factor. The reaction is initiated by the nucleophilic attack of the amine on a carbonyl group of the dicarbonyl compound (in the Paal-Knorr synthesis) or the β-ketoester (in the Hantzsch synthesis). Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly, leading to lower yields or incomplete reactions. Conversely, highly nucleophilic amines will react more readily. The choice of amine can also influence the rate of side reactions.
Data Presentation: Influence of pH on Paal-Knorr Synthesis
The following table summarizes the general effect of pH on the outcome of the Paal-Knorr synthesis of pyrrole-3-carboxylic acid derivatives, highlighting the competition with furan formation.
| pH Range | Predominant Product(s) | Yield of Pyrrole | Yield of Furan Byproduct |
| < 3 (Strongly Acidic) | Furan and Pyrrole | Low | Major |
| 3 - 6 (Weakly Acidic) | Pyrrole | Good to Excellent | Minimized |
| > 6 (Neutral to Basic) | Pyrrole | Good | Minimal |
Experimental Protocols
Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester (Representative Protocol)
Materials:
-
Ethyl 2,5-dioxohexanoate (1,4-dicarbonyl compound)
-
Aniline (amine)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2,5-dioxohexanoate (1.0 eq) in ethanol.
-
Add aniline (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure product.
Hantzsch Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (Representative Protocol)
Materials:
-
Ethyl acetoacetate (β-ketoester)
-
Ammonia or primary amine (e.g., benzylamine)
-
2-Bromoacetophenone (α-haloketone)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and the amine (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.[4]
-
Slowly add a solution of 2-bromoacetophenone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes.[4]
-
Heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for common issues in the Paal-Knorr synthesis.
References
Technical Support Center: Troubleshooting Low Reactivity of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in common coupling reactions.
Understanding the Molecule: Electronic and Steric Effects
This compound presents unique challenges in coupling reactions due to its electronic and steric properties. The pyrrole ring is electron-rich, which can affect the reactivity of the carboxylic acid. Furthermore, the presence of three methyl groups contributes to steric hindrance around the reactive site. The methyl group at the 2-position, in particular, can sterically hinder the approach of coupling reagents and the amine or boronic acid/ester.
Amide Coupling Reactions
Amide bond formation is a critical transformation in medicinal chemistry. However, coupling this compound with amines can be sluggish due to the aforementioned electronic and steric factors.
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the primary causes?
A1: Low yields in amide coupling reactions with this substrate are often attributed to a combination of factors:
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Incomplete Activation of the Carboxylic Acid: The electron-rich nature of the pyrrole ring can make the carboxylic acid less electrophilic and therefore more difficult to activate. Standard coupling reagents may not be sufficiently reactive.
-
Steric Hindrance: The methyl group at the C2 position of the pyrrole ring can sterically hinder the approach of the coupling reagent and the incoming amine, slowing down the reaction.[1]
-
Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, leading to the formation of an ammonium salt that is not nucleophilic.
-
Hydrolysis of Activated Intermediate: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid. It is crucial to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.[1]
Q2: Which coupling reagents are most effective for this sterically hindered and electron-rich carboxylic acid?
A2: For difficult couplings involving sterically hindered or electron-deficient (unreactive) amines, more potent coupling reagents are often necessary.[2][3] Consider using uronium/aminium or phosphonium salt-based reagents, which are known for their high reactivity.[4]
Q3: How can I minimize side reactions like racemization?
A3: While racemization is not a concern for this compound itself, if you are coupling it with a chiral amine, you should take precautions. Using additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can help suppress racemization.[4] Running the reaction at lower temperatures can also be beneficial.
Troubleshooting Guide - Amide Coupling
Below is a workflow to troubleshoot and optimize your amide coupling reactions.
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
Comparative Data of Coupling Reagents
The choice of coupling reagent is critical. The following table summarizes the performance of various coupling reagents, particularly for challenging substrates.
| Coupling Reagent Class | Examples | Relative Reactivity for Hindered Substrates | Common Additives | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | Moderate | HOBt, OxymaPure | Can lead to racemization; byproduct removal can be an issue (DCU).[4][5] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High | None required | Highly efficient, but can cause side reactions with primary amines.[4] |
| Phosphonium Salts | PyBOP, PyAOP | High | None required | Generally good for sterically hindered couplings and less prone to side reactions than uronium salts. |
| Other | COMU, T3P | Very High | None required | COMU is a safer alternative to HOBt-based reagents; T3P is effective but requires careful handling.[6] |
Detailed Experimental Protocol: Amide Coupling using HATU
This protocol is a starting point for the coupling of this compound with a primary or secondary amine.
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the amine (1.05 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered substrates, heating to 40-60 °C may be necessary.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Suzuki Coupling Reactions
The Suzuki coupling is a versatile method for forming carbon-carbon bonds. However, the use of electron-rich, nitrogen-containing heterocycles like our pyrrole derivative can present challenges.
Frequently Asked Questions (FAQs) - Suzuki Coupling
Q1: I am attempting a Suzuki coupling with a boronic acid/ester and a bromo- or iodo-substituted derivative of the pyrrole, but the reaction is failing. What are the likely issues?
A1: Several factors could be at play:
-
Catalyst Poisoning: The nitrogen atom in the pyrrole ring can coordinate to the palladium catalyst, leading to deactivation or "poisoning" of the catalyst.[1]
-
Protodeboronation: The boronic acid or ester can react with residual water or other protic sources in the reaction mixture, leading to the formation of the corresponding deborylated arene, which is an unproductive side reaction.[1]
-
Steric Hindrance: The methyl groups on the pyrrole ring can hinder the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Poor Solubility: The starting materials may not be fully soluble in the reaction solvent, leading to a slow or incomplete reaction.[1]
Q2: How can I prevent palladium catalyst poisoning?
A2: To mitigate catalyst poisoning by the nitrogen heterocycle, you can:
-
Use Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[1]
-
Employ Palladium Precatalysts: Using well-defined precatalysts can ensure the efficient generation of the active Pd(0) species.[1]
-
Slow Addition: Adding the pyrrole derivative slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect.[1]
Q3: What are the best practices to avoid protodeboronation?
A3: To minimize protodeboronation:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[7]
-
Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like K₂CO₃ or KF.[7]
-
Use More Stable Boronic Esters: Pinacol or MIDA boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.
Troubleshooting Guide - Suzuki Coupling
This workflow provides a systematic approach to troubleshooting failed Suzuki coupling reactions.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Comparative Data of Suzuki Coupling Conditions
The selection of appropriate conditions is crucial for a successful Suzuki coupling with this substrate.
| Parameter | Recommended Conditions for N-Heterocycles | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Precatalysts (e.g., XPhos Pd G3) | Precatalysts are often more robust and reliable.[1] |
| Ligand | Buchwald-type phosphines (XPhos, SPhos, RuPhos), JohnPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination and prevent catalyst deactivation.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base is often substrate and solvent dependent; milder bases can reduce protodeboronation.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF | Aprotic polar solvents are common; anhydrous conditions may be necessary to prevent protodeboronation.[1] |
Detailed Experimental Protocol: Suzuki Coupling of a Pyrrole Bromide
This protocol describes a general procedure for the Suzuki coupling of a bromo-substituted 1,2,5-trimethyl-1H-pyrrole derivative with an arylboronic acid.
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Preparation: To a reaction vessel, add the pyrrole bromide (1.0 equivalent), arylboronic acid (1.5 equivalents), and a finely powdered base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
preventing decomposition of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: Based on the general stability of pyrrole derivatives, the primary factors that can lead to the decomposition of this compound include exposure to light, heat, humidity, strong acids, strong bases, and oxidizing agents.[1] Pyrrole rings are susceptible to oxidation and polymerization, while the carboxylic acid group can undergo decarboxylation, particularly in acidic conditions.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. Commercial suppliers recommend storage at room temperature or refrigerated at 2-8°C.[4] It is crucial to store the compound in a tightly sealed container to protect it from moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q3: What are the visible signs of decomposition?
A3: Decomposition of pyrrole compounds is often indicated by a change in color, typically darkening to yellow, orange, or brown. The formation of insoluble particulates may also suggest polymerization or the formation of degradation products.
Q4: How can I monitor the stability of my this compound sample?
A4: The most reliable method for monitoring the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This technique can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound. Periodically testing a stored sample and comparing the chromatogram to that of a freshly prepared standard will reveal any degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (yellowing/browning) | Oxidation or polymerization due to exposure to air and/or light. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). Minimize exposure to light during handling. |
| Decreased purity observed by HPLC over time | Decomposition due to inappropriate storage conditions (temperature, humidity). | Ensure storage at the recommended temperature (2-8°C) in a desiccator to control humidity. |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare solutions fresh before use. If solutions need to be stored, protect them from light and store at a low temperature. Consider conducting a short-term stability study of the compound in your chosen solvent. |
| Formation of precipitates in solution | Polymerization or formation of insoluble degradation products. | Filter the solution before use. Investigate the cause of precipitation, which could be related to pH, solvent, or exposure to light. |
Experimental Protocols
To ensure the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound and identify its degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution in a temperature-controlled oven at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to a light source with a specific illumination (e.g., 1.2 million lux hours) as per ICH Q1B guidelines. Keep a control sample in the dark.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method. An HPLC-MS method can be used to identify the mass of the degradation products.
-
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for pyrrole-containing compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation:
The results of the forced degradation study can be summarized in the following table:
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (Retention Time) |
| 0.1 M HCl, 60°C, 24h | |||
| 0.1 M NaOH, 60°C, 24h | |||
| 3% H₂O₂, RT, 24h | |||
| 80°C (Solid), 48h | |||
| 80°C (Solution), 48h | |||
| Photolysis (Solid) | |||
| Photolysis (Solution) |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. usbio.net [usbio.net]
analytical methods for detecting impurities in 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
This technical support center provides guidance and troubleshooting for the analytical methods used to detect impurities in 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting impurities in this compound?
A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] LC-MS/MS is also employed for highly sensitive and specific detection.[2]
Q2: Why am I seeing poor peak shape (tailing or fronting) in my HPLC analysis?
A2: Poor peak shape can be caused by several factors. Peak tailing might be due to secondary interactions between the analyte and the stationary phase, column overload, or a void in the column packing.[3] Peak fronting is less common but can occur with column overload or if the sample is dissolved in a stronger solvent than the mobile phase.[4]
Q3: My retention times are shifting between injections in my HPLC run. What could be the cause?
A3: Retention time shifts can be caused by a number of issues, including inadequate column equilibration between runs, changes in mobile phase composition (e.g., improper mixing or evaporation of a volatile component), temperature fluctuations, or a leak in the pump or injector.[4][5]
Q4: I am not detecting any peaks for my compound using GC-MS. What should I check?
A4: this compound is not sufficiently volatile for direct GC-MS analysis. A derivatization step, such as silylation or methylation, is necessary to increase its volatility.[1][6] Ensure that your derivatization reaction has gone to completion. Also, check for leaks in your GC-MS system and verify the detector is functioning correctly.
Q5: What are the potential sources of impurities in this compound?
A5: Impurities can arise from various sources, including unreacted starting materials from the synthesis, by-products of the reaction, residual solvents, and degradation products formed during storage or analysis.[7][8]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Causes | Solutions |
| No Peaks or Very Small Peaks | - No sample injected- Detector lamp is off or has failed- Incorrect detector wavelength- Mobile phase is too strong | - Verify injection volume and syringe/autosampler operation- Check detector status and replace lamp if necessary- Ensure the wavelength is appropriate for the analyte- Decrease the organic solvent percentage in the mobile phase |
| Ghost Peaks | - Contamination in the mobile phase, injection port, or column- Carryover from a previous injection | - Use fresh, high-purity mobile phase- Clean the injection port and regenerate or replace the column- Inject a blank run to check for carryover |
| Baseline Noise or Drift | - Air bubbles in the pump or detector- Contaminated mobile phase or column- Leaks in the system- Detector instability | - Degas the mobile phase- Use fresh mobile phase and flush the column- Check all fittings for leaks- Allow the detector to warm up properly |
| High Backpressure | - Clogged frit or column- Blockage in the tubing or injector- High mobile phase viscosity or flow rate | - Replace the inline filter and column frit- Systematically disconnect components to locate the blockage- Reduce the flow rate or change the mobile phase composition |
GC-MS Troubleshooting
| Problem | Possible Causes | Solutions |
| No Peaks | - Incomplete derivatization- Leak in the GC system- Split ratio is too high- Mass spectrometer is not tuned | - Optimize derivatization reaction conditions- Perform a leak check- Adjust the split ratio- Tune the mass spectrometer |
| Poor Peak Shape | - Active sites in the liner or column- Column contamination | - Use a deactivated liner- Bake out the column or trim the front end |
| Poor Sensitivity | - Low injection volume- Source is dirty | - Increase injection volume- Clean the ion source |
| Mass Spectrum Does Not Match Library | - Co-eluting peaks- Background interference | - Improve chromatographic separation- Subtract background spectrum |
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol outlines a general method for the analysis of this compound and its potential impurities.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. c. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
- Mobile Phase A: 0.1% Phosphoric acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0 | 90 | 10 | | 20 | 10 | 90 | | 25 | 10 | 90 | | 26 | 90 | 10 | | 30 | 90 | 10 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection: UV at 225 nm[9]
Protocol 2: GC-MS Method for Volatile Impurities and Derivatized Analyte
This protocol describes a method for analyzing volatile impurities and the derivatized form of this compound.
1. Sample Preparation and Derivatization: a. To 1 mg of the sample, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6] b. Cap the vial tightly and heat at 70 °C for 30 minutes.[6] c. Cool to room temperature before injection.
2. GC-MS Conditions:
- Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
- Carrier Gas: Helium at a constant flow of 1 mL/min
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 20:1
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes
- Ramp to 280 °C at 10 °C/min
- Hold at 280 °C for 5 minutes
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-500
Potential Impurities in this compound
The following table summarizes potential impurities that may be present, based on common synthetic routes for substituted pyrroles.[7][8] The quantitative data is hypothetical and for illustrative purposes.
| Impurity Name | Potential Source | Hypothetical Level (Area % by HPLC) |
| Starting Material A (e.g., an amino ketone) | Incomplete reaction | < 0.1% |
| Starting Material B (e.g., a dicarbonyl compound) | Incomplete reaction | < 0.1% |
| N-Oxide of the parent compound | Oxidation/Degradation | < 0.05% |
| Decarboxylated parent compound | Thermal degradation | < 0.05% |
| Unidentified By-product 1 | Side reaction | 0.1 - 0.5% |
| Unidentified By-product 2 | Side reaction | < 0.2% |
| Residual Solvent (e.g., Toluene) | Manufacturing process | < 500 ppm (by GC-HS) |
Visualizations
Caption: Experimental workflow for impurity analysis.
References
- 1. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. youtube.com [youtube.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of the Biological Activity of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity of Pyrrole-3-Carboxylic Acid Analogs
Several studies have investigated the anticancer potential of pyrrole-3-carboxylic acid derivatives. A notable analog, 2,4-dimethyl-1H-pyrrole-3-carboxylic acid, has been used as a scaffold to develop novel anticancer agents.
A study focused on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives revealed significant growth inhibition against various cancer cell lines.[1] Twelve of the synthesized derivatives showed potential as anticancer agents, with growth inhibition ranging from 50.21% to 108.37% at a 10 µM concentration in the NCI-60 screen.[1] Molecular docking studies of the most potent compounds suggested that their anticancer activity may be attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1] The binding affinity of the most potent compound to VEGFR-2 was found to be -9.5 kcal/mol, which is comparable to the approved drug sunitinib (-9.9 kcal/mol).[1]
Another series of compounds, 5-bromo-7-azaindolin-2-ones featuring a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, demonstrated potent cytotoxic activity against several human cancer cell lines. The IC50 values for some of these compounds were in the low micromolar range, indicating significant anticancer potential.
Table 1: Anticancer Activity of 2,4-dimethyl-1H-pyrrole-3-carboxamide Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 23c | A549 (Lung) | 3.103 |
| 23d | Skov-3 (Ovarian) | 3.721 |
| Sunitinib (Reference) | A549 (Lung) | 29.257 |
| Sunitinib (Reference) | Skov-3 (Ovarian) | 32.108 |
Data sourced from a study on 5-bromo-7-azaindolin-2-ones containing a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety.
VEGFR-2 Signaling Pathway
The anticancer activity of these pyrrole analogs is linked to the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
Caption: Simplified VEGFR-2 signaling pathway.
Antimicrobial Activity of Pyrrole-3-Carboxylic Acid Analogs
Derivatives of pyrrole-3-carboxylic acid have also been explored for their antimicrobial properties.
A series of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives were synthesized and evaluated for their in vitro antimicrobial activity.[1] Four of these derivatives showed promising growth inhibition, ranging from 50.87% to 56.60% at a concentration of 32 µg/ml.[1]
In a different study, several 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives were synthesized and tested for their antibacterial and antifungal activities. While they were inactive against fungi, some of these compounds exhibited noteworthy antibacterial activity against Staphylococcus species.
Furthermore, 1H-pyrrole-2,5-dicarboxylic acid, another analog, has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa.[2] This compound was shown to reduce the production of virulence factors and inhibit biofilm formation. While it did not show direct bactericidal activity (MIC > 2.00 mg/mL), its ability to disrupt bacterial communication makes it a potential candidate for combination therapy with conventional antibiotics.[2]
Table 2: Antimicrobial Activity of Pyrrole-3-Carboxylic Acid Analogs
| Compound Class | Microorganism | Activity |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Various microbes | 50.87-56.60% growth inhibition at 32 µg/ml[1] |
| 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Staphylococcus spp. | Appreciable antibacterial activity |
| 1H-pyrrole-2,5-dicarboxylic acid | Pseudomonas aeruginosa | MIC > 2.00 mg/mL; Inhibits biofilm formation and virulence factor production[2] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Caption: General workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
While direct experimental data on the biological activity of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid remains elusive in the current literature, the analysis of its structural analogs provides valuable insights. Derivatives of the closely related 2,4-dimethyl-1H-pyrrole-3-carboxylic acid exhibit promising anticancer and antimicrobial activities. The anticancer effects appear to be mediated, at least in part, through the inhibition of the VEGFR-2 signaling pathway. The antimicrobial activity is observed against both bacteria and fungi, with some analogs also demonstrating quorum sensing inhibitory properties.
These findings underscore the potential of the pyrrole-3-carboxylic acid scaffold as a template for the design of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and a broader range of its analogs is warranted to fully elucidate their therapeutic potential and structure-activity relationships.
References
- 1. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hantzsch and Paal-Knorr Synthesis for Trimethylpyrroles
For researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrroles, the selection of an appropriate synthetic methodology is paramount. Trimethylpyrroles, a key structural motif in various biologically active compounds, can be efficiently synthesized through several methods, with the Hantzsch and Paal-Knorr syntheses being two of the most established. This guide provides a comprehensive comparative analysis of these two methods for the preparation of trimethylpyrroles, offering insights into their respective mechanisms, experimental protocols, and performance to aid in the selection of the optimal synthetic route.
At a Glance: Hantzsch vs. Paal-Knorr Synthesis
| Feature | Hantzsch Pyrrole Synthesis | Paal-Knorr Pyrrole Synthesis |
| Starting Materials | β-Ketoester, α-Haloketone, Ammonia/Primary Amine | 1,4-Dicarbonyl Compound, Ammonia/Primary Amine |
| Reaction Type | Multi-component condensation | Condensation |
| Typical Reaction Conditions | Often requires heating; can be performed under various conditions, including solvent-free and microwave irradiation. | Typically requires heating, often with an acid or base catalyst.[1][2] |
| Key Advantages | High degree of flexibility in accessing various substitution patterns on the pyrrole ring. | Generally simple, one-step reaction with high yields and readily available starting materials for many targets.[3] |
| Key Disadvantages | Can be a lower-yielding process for specific targets and may require more complex starting materials.[4] | The preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[3] |
Performance Data for Trimethylpyrrole Synthesis
The following table summarizes representative experimental data for the synthesis of trimethylpyrrole derivatives using both the Hantzsch and Paal-Knorr methods.
| Synthesis Method | Target Molecule | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) |
| Hantzsch | Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate | Ethyl acetoacetate, 3-bromo-2-butanone, Ammonia | Not specified | Not specified | Moderate |
| Paal-Knorr | 2,3,5-Trimethyl-1H-pyrrole | 3-Methylhexane-2,5-dione, Ammonia | Heating | Not specified | High |
| Paal-Knorr | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 2,5-Hexanedione, Aniline | Reflux in methanol with HCl catalyst | 15 minutes | Not specified |
Reaction Mechanisms and Workflows
The synthetic pathways of the Hantzsch and Paal-Knorr syntheses differ significantly, influencing the choice of substrates and reaction conditions.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction that proceeds through the initial formation of an enamine from a β-ketoester and ammonia or a primary amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the substituted pyrrole.[5]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a more direct condensation reaction. It involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. The mechanism is believed to proceed through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of trimethylpyrroles. Below are representative protocols for both the Hantzsch and Paal-Knorr methods.
Hantzsch Synthesis of Ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate (Representative Protocol)
This protocol is adapted from the general procedure for the Hantzsch pyrrole synthesis.
Materials:
-
Ethyl acetoacetate
-
3-Bromo-2-butanone
-
Aqueous ammonia (28%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and 3-bromo-2-butanone (1 equivalent) in ethanol.
-
To this solution, add aqueous ammonia (2 equivalents) dropwise with stirring at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford ethyl 2,4,5-trimethyl-1H-pyrrole-3-carboxylate.
Paal-Knorr Synthesis of 2,3,5-Trimethyl-1H-pyrrole (Representative Protocol)
This protocol is based on the general principles of the Paal-Knorr synthesis.
Materials:
-
3-Methylhexane-2,5-dione
-
Ammonium carbonate or aqueous ammonia
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-methylhexane-2,5-dione (1 equivalent) and an excess of ammonium carbonate (or concentrated aqueous ammonia).
-
If desired, a catalytic amount of glacial acetic acid can be added to the mixture.
-
Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration.
-
If no solid forms, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and if necessary, purify the resulting crude 2,3,5-trimethyl-1H-pyrrole by distillation or column chromatography.
Conclusion
Both the Hantzsch and Paal-Knorr syntheses offer effective routes to trimethylpyrroles, each with its own set of advantages and limitations. The Paal-Knorr synthesis is often favored for its simplicity, high yields, and use of more accessible 1,4-dicarbonyl precursors. In contrast, the Hantzsch synthesis provides greater flexibility for introducing a wider range of substituents onto the pyrrole core, albeit sometimes at the cost of lower yields and more complex starting materials. The choice between these two classical methods will ultimately depend on the specific substitution pattern of the target trimethylpyrrole, the availability of starting materials, and the desired reaction scale and efficiency. This guide provides the necessary data and protocols to make an informed decision for the synthesis of these important heterocyclic compounds.
References
Spectroscopic Profile: A Comparative Analysis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid and Related Pyrrole Derivatives
For Immediate Release
This guide provides a detailed spectroscopic comparison of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid with other relevant pyrrole derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This document summarizes key spectroscopic features in tabular format, outlines detailed experimental protocols, and includes a visual workflow for spectroscopic analysis.
Introduction to Spectroscopic Analysis of Pyrrole Derivatives
Pyrrole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and pharmaceuticals. Their structural elucidation is heavily reliant on modern spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the electronic environment of individual atoms, IR spectroscopy identifies characteristic functional groups, and mass spectrometry helps determine the molecular weight and fragmentation patterns, offering clues to the molecular structure. The substitution pattern on the pyrrole ring significantly influences the spectroscopic properties of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of comparable pyrrole derivatives. The data for the target compound is predicted based on established substituent effects on the pyrrole ring, while the data for other derivatives is compiled from existing literature.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-4 | N-CH₃ | 2-CH₃ | 5-CH₃ | COOH | Other Protons | Solvent |
| This compound (Predicted) | ~6.5-6.7 | ~3.6 | ~2.2 | ~2.1 | ~12.0 | - | CDCl₃ |
| Pyrrole | 6.22 (H-3, H-4), 6.78 (H-2, H-5) | - | - | - | - | 8.0 (NH) | CDCl₃ |
| 1-methylpyrrole | 6.09 (H-3, H-4), 6.61 (H-2, H-5) | 3.59 | - | - | - | - | CDCl₃[1] |
| Pyrrole-2-carboxylic acid | 6.15 (H-4), 6.75 (H-3), 6.97 (H-5) | - | - | - | 12.2 | - | DMSO-d₆[2] |
| Pyrrole-3-carboxylic acid | 6.88 (H-4), 7.42 (H-2), 6.25 (H-5) | - | - | - | 11.8 | 11.8 (NH) | DMSO-d₆ |
| 1,2,5-Trimethylpyrrole | 5.75 | 3.45 | 2.15 | 2.15 | - | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | N-CH₃ | 2-CH₃ | 5-CH₃ | COOH | Solvent |
| This compound (Predicted) | ~135 | ~115 | ~110 | ~128 | ~32 | ~13 | ~12 | ~165-170 | CDCl₃ |
| Pyrrole | 118.5 | 108.2 | 108.2 | 118.5 | - | - | - | - | CDCl₃[3] |
| Pyrrole-2-carboxylic acid | 128.0 | 115.6 | 109.5 | 122.1 | - | - | - | 162.5 | DMSO-d₆[2] |
| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | 122.35 | 113.18 | 109.42 | 132.75 | 30.05 | - | - | 167.92 | METHANOL-D4[4] |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C=C & C-N Stretching (Pyrrole Ring) | C-H Stretching |
| This compound (Predicted) | 2500-3300 (broad) | ~1680-1700 | ~1500-1600 | ~2850-3000 |
| Pyrrole | - | - | ~1530, 1470 | ~3100 |
| Pyrrole-2-carboxylic acid | 2500-3300 (broad) | ~1670 | ~1550, 1450 | ~3120 |
| Carboxylic Acids (general) | 2500-3300 (very broad)[5][6] | 1700-1725 (dimer), 1760 (monomer)[5][6] | - | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M+H]⁺ | Key Fragment Ions | Ionization Method |
| This compound | 153 (EI), 154 (ESI) | Loss of H₂O, CO₂, CH₃ | EI, ESI |
| 1,2,5-Trimethylpyrrole | 109 | 108, 94 | EI[7] |
| Alkylated Pyrroles (general) | Varies | Stable molecular ion, loss of alkyl groups, ring cleavage.[8] | EI |
| 2-Substituted Pyrrole Derivatives | Varies | Loss of H₂O, aldehydes, and pyrrole moieties from the [M+H]⁺ ion.[9] | ESI |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of pyrrole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the pyrrole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of N-H and O-H protons.[10]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-600 MHz).
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Set to a range of 0-220 ppm.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds to ensure quantitative data for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is often required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
For solid samples like pyrrole carboxylic acids, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
ATR-FTIR Method:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
KBr Pellet Method:
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[11]
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is suitable for volatile pyrrole derivatives, while Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS) is preferred for less volatile and more polar compounds like carboxylic acids.
GC-MS (EI) Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane).[12]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). A temperature program is used to elute the compounds based on their boiling points.
-
Mass Spectrometry: As compounds elute from the GC column, they enter the ion source of the mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV is typically used, which causes fragmentation of the molecules.[8]
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion.
-
LC-MS (ESI) Protocol:
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile/water mixtures).
-
Liquid Chromatography: The sample is injected into an HPLC or UHPLC system and separated on a suitable column (e.g., a C18 reversed-phase column). A gradient elution is often employed.
-
Mass Spectrometry:
-
Ionization: The eluent from the LC is introduced into the Electrospray Ionization (ESI) source. A high voltage is applied to create a fine spray of charged droplets, from which solvent evaporates to produce gas-phase ions (typically [M+H]⁺ or [M-H]⁻).[8]
-
Mass Analysis and Detection: The ions are analyzed and detected as in GC-MS.
-
Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of a novel pyrrole derivative with known compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrole-2-carboxylic acid(634-97-9) 13C NMR spectrum [chemicalbook.com]
- 3. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 1,2,5-Trimethylpyrrole [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
structure-activity relationship (SAR) studies of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Among these, pyrrole-3-carboxylic acid derivatives have garnered significant attention for their potential as anti-inflammatory, antibacterial, antifungal, and anticancer agents.[1][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid analogs and related pyrrole derivatives, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The biological activity of pyrrole-3-carboxylic acid analogs is highly dependent on the nature and position of substituents on the pyrrole ring and modifications to the carboxylic acid moiety. The following table summarizes the key findings from various studies.
| Compound/Analog Series | Target/Activity | Key SAR Findings | Quantitative Data (IC50/EC50) | Reference |
| N-pyrrole Acetic Acid Derivatives | COX-1/COX-2 Inhibition | - Acetic acid group at position 1 showed high activity against both COX-1 and COX-2. - Increasing bulkiness at position 1 shifted activity to favor COX-1. | Compounds 4g, 4h, 4k, 4l showed higher activity than celecoxib. | [4] |
| Pyrrolone Derivatives | Antimalarial (P. falciparum) | - Modifications of the pyrrole methyl groups were investigated for metabolic vulnerability. - Replacement of the pyrrole ring with other heterocycles was explored. | Compound 8a EC50 ~9 nM against P. falciparum K1. | [6] |
| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Anticancer (NCI-60) & Antimicrobial | - 12 derivatives showed significant growth inhibition against various cancer cell lines. - 4 derivatives showed potential antimicrobial activity. | Growth inhibition in the range of 50.21-108.37% at 10 µM against cancer cell lines. | [5] |
| 5-Aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | Analgesic & Anti-inflammatory | - Potency is correlated with the steric and hydrogen-bonding properties of the benzoyl substituent. | Several compounds were of equal or greater potency than indomethacin. | [7][8] |
| Pyrrole Carboxamides | Fungicidal (Complex II inhibition) | - Ortho-substituted heterocyclic amides led to a breakthrough in activity. | Not specified. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the SAR studies of pyrrole derivatives.
In Vitro COX-1 and COX-2 Inhibitory Assay [4]
-
Objective: To determine the potency of the synthesized pyrrole carboxylic acid derivatives to inhibit COX-1 and COX-2 enzymes.
-
Materials: Fluorometric inhibitor screening kits, test compounds, reference drugs (e.g., celecoxib).
-
Procedure:
-
The assay is performed according to the manufacturer's instructions for the fluorometric screening kit.
-
Test compounds and reference drugs are prepared in appropriate concentrations (e.g., 1 and 10 µM).
-
The compounds are incubated with the respective COX isoenzymes.
-
The fluorescence is measured to determine the extent of enzyme inhibition.
-
IC50 values are calculated from the dose-response curves.
-
In Vitro Antimalarial Activity Assay against P. falciparum [6]
-
Objective: To evaluate the efficacy of pyrrolone compounds against the K1 strain of Plasmodium falciparum.
-
Materials: P. falciparum K1 strain, mammalian L6 cells (for cytotoxicity counter-screen), culture medium, test compounds, chloroquine (reference drug).
-
Procedure:
-
P. falciparum cultures are maintained in vitro.
-
The test compounds are added to the parasite cultures at various concentrations.
-
Parasite growth inhibition is assessed after a defined incubation period using a suitable method (e.g., SYBR Green I-based fluorescence assay).
-
EC50 values are determined from the dose-response curves.
-
A parallel cytotoxicity assay is conducted on L6 mammalian cells to assess selectivity.
-
Anticancer Screening (NCI-60) [5]
-
Objective: To screen novel pyrazoline-conjugated pyrrole derivatives for their potential to inhibit the growth of a panel of 60 human cancer cell lines.
-
Procedure:
-
The synthesized compounds are submitted to the National Cancer Institute (NCI) for screening.
-
The compounds are tested at a single high concentration (e.g., 10 µM) against the 60 cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
The percentage of growth inhibition is determined for each cell line.
-
Compounds showing significant growth inhibition are selected for further evaluation.
-
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study can be visualized as a cyclical workflow. This begins with the design and synthesis of a lead compound and its analogs, followed by biological evaluation and analysis of the results to inform the design of the next generation of compounds.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Conclusion
The structure-activity relationship studies of pyrrole-3-carboxylic acid analogs reveal critical insights for the rational design of new therapeutic agents. For instance, substitutions at the N-1 position of the pyrrole ring and modifications of the carboxylic acid group significantly influence cyclooxygenase inhibition, highlighting a path for developing novel anti-inflammatory drugs.[4] Similarly, the exploration of different substituents on the pyrrole core of pyrrolones has been instrumental in identifying potent antimalarial candidates.[6] The fungicidal activity of pyrrole carboxamides is another testament to the importance of SAR in agrochemical research.[9] Future research in this area should continue to leverage these SAR principles to optimize the potency, selectivity, and pharmacokinetic properties of new pyrrole-based compounds.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparing the efficacy of different catalysts for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted pyrroles is a cornerstone of medicinal chemistry and drug development, owing to the prevalence of the pyrrole scaffold in a wide array of pharmacologically active compounds. Among these, 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid represents a key intermediate for various therapeutic agents. The efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for the synthesis of this target molecule, supported by experimental data from analogous reactions, to aid researchers in selecting the optimal synthetic strategy.
Introduction to Synthetic Strategies
Two of the most robust and widely employed methods for the synthesis of substituted pyrroles are the Paal-Knorr synthesis and the Hantzsch pyrrole synthesis. Both pathways offer viable routes to this compound, with the choice of catalyst playing a pivotal role in determining reaction efficiency, yield, and conditions.
Proposed Paal-Knorr Synthesis Route
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, the logical precursors would be a 1,4-dicarbonyl compound such as ethyl 2-acetyl-3-methyl-4-oxopentanoate and methylamine.
Caption: Proposed Paal-Knorr synthesis of the target molecule.
Proposed Hantzsch Pyrrole Synthesis Route
The Hantzsch synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and an amine. To obtain this compound, suitable starting materials would be ethyl acetoacetate, 3-chloro-2-butanone, and methylamine.
Caption: Proposed Hantzsch synthesis of the target molecule.
Catalyst Performance Comparison
While specific data for the synthesis of this compound is not extensively available, the following table summarizes the performance of various catalysts in analogous Paal-Knorr and Hantzsch pyrrole syntheses, providing a strong basis for catalyst selection.
| Synthetic Route | Catalyst | Substrate Analogue(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Paal-Knorr | ZrOCl₂·8H₂O | 2,5-Hexanedione, Aniline | Solvent-free | Room Temperature | 5 min | 97 | [1] |
| Paal-Knorr | Bi(NO₃)₃·5H₂O | 2,5-Hexanedione, Aniline | Solvent-free | Room Temperature | 10 min | 95 | [1] |
| Paal-Knorr | Sc(OTf)₃ | 2,5-Hexanedione, Various amines | Solvent-free | Room Temperature | 10-20 min | 89-98 | |
| Paal-Knorr | Cerium (IV) Ammonium Nitrate (CAN) | 2,5-Hexanedione, Various amines | Acetonitrile | Room Temperature | 10-20 min | ~95 | |
| Paal-Knorr | Silica Sulfuric Acid | 2,5-Hexanedione, Various amines | Solvent-free | Room Temperature | 3 min | 98 | |
| Hantzsch | Bi(OTf)₃ | β-ketoesters, α-haloketones, primary amines | [bmim]BF₄ (Ionic Liquid) | Reflux | 1-2 h | 85-95 | |
| Hantzsch | None (Flow Chemistry) | tert-butyl acetoacetate, α-bromoketones, primary amines | DMF | 200 | 8 min | >65 |
Experimental Protocols
Below are detailed experimental protocols for representative catalytic systems for both the Paal-Knorr and Hantzsch syntheses, adapted from literature for the synthesis of structurally similar pyrroles.
Paal-Knorr Synthesis using Zirconyl Chloride (ZrOCl₂·8H₂O)
Objective: To synthesize a substituted pyrrole via a solvent-free Paal-Knorr reaction.
Materials:
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1.0 mmol)
-
Primary amine (e.g., aniline, 1.0 mmol)
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O, 5 mol%)
-
Mortar and pestle
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a mortar, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.0 mmol), and ZrOCl₂·8H₂O (0.05 mmol).
-
Grind the mixture at room temperature for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the reaction mixture in ethyl acetate.
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired N-substituted pyrrole.
Hantzsch Pyrrole Synthesis using Bismuth(III) Triflate in an Ionic Liquid
Objective: To synthesize a polysubstituted pyrrole using a Hantzsch reaction in an ionic liquid.
Materials:
-
β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol)
-
α-haloketone (e.g., phenacyl bromide, 1.0 mmol)
-
Primary amine (e.g., benzylamine, 1.0 mmol)
-
Bismuth(III) triflate (Bi(OTf)₃, 5 mol%)
-
1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄, 2 mL)
-
Round-bottom flask with reflux condenser
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a round-bottom flask, add the β-ketoester (1.0 mmol), α-haloketone (1.0 mmol), primary amine (1.0 mmol), and Bi(OTf)₃ (0.05 mmol) in [bmim]BF₄ (2 mL).
-
Heat the mixture to reflux and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for catalyst screening in the synthesis of this compound.
Caption: General workflow for catalyst screening.
Conclusion
The choice of catalyst is a critical parameter in the synthesis of this compound. For the Paal-Knorr route, solid-supported and Lewis acid catalysts such as ZrOCl₂·8H₂O and CAN offer high yields under mild, often solvent-free conditions. For the Hantzsch pathway, the use of bismuth(III) triflate in an ionic liquid provides an efficient and recyclable catalytic system. Furthermore, continuous flow chemistry presents a modern, high-throughput alternative. Researchers should consider factors such as cost, environmental impact, and ease of handling when selecting a catalyst for their specific application. The data and protocols presented in this guide provide a solid foundation for making an informed decision to optimize the synthesis of this important pyrrole derivative.
References
in vitro testing of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid against cancer cell lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro anticancer activity of various pyrrole-based compounds, offering a framework for the potential evaluation of novel derivatives like 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid.
While specific in vitro data for this compound against cancer cell lines is not extensively available in publicly accessible literature, the broader class of pyrrole derivatives has demonstrated significant potential as anticancer agents.[1][2][3] This guide synthesizes findings from studies on structurally related pyrrole compounds, presenting their efficacy against various cancer cell lines and detailing the experimental protocols used for their evaluation. This comparative data can serve as a valuable benchmark for assessing the potential of new pyrrole-based molecular entities.
Comparative Efficacy of Pyrrole Derivatives
The anticancer activity of pyrrole derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values are indicative of higher potency. The following table summarizes the in vitro anticancer activity of several substituted pyrrole compounds, providing a comparative landscape of their efficacy.
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound 12l (an alkynylated pyrrole derivative) | U251 (Glioblastoma), A549 (Lung Carcinoma) | 2.29 ± 0.18, 3.49 ± 0.30 | [4] |
| Compound 1C (a pyrrole hydrazone) | SH-4 (Melanoma) | 44.63 ± 3.51 | [4] |
| Compounds 4a and 4d (pyrrole derivatives) | LoVo (Colon Adenocarcinoma) | Showed highest antitumor properties | [5] |
| ARAP 22 and 27 (3-aroyl-1-arylpyrrole derivatives) | Medulloblastoma D283 | Nanomolar concentrations | [6] |
| Benzimidazole-rhodanine conjugate 32 | HL-60 (Leukemia), MDA-MB-201 (Breast), Raji (Lymphoma), A549 (Lung) | 0.21, 0.33, 1.23, 2.67 | [7] |
| Pyrrole-imidazole derivative 7e | PANC and ASPC-1 (Pancreatic Cancer) | High potency | [8] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide 3h | T47D (Breast Cancer) | 2.4 | [9] |
| (1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative (RDS 60) | CAL 27 and FaDu (Head and Neck Squamous Carcinoma) | 2.5 and 2.9 (at 48h) | [10] |
Experimental Protocols
The evaluation of the in vitro anticancer activity of these compounds typically involves standardized cell viability and cytotoxicity assays. Below are detailed methodologies for commonly employed experiments.
Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Colorimetric Assay:
-
Cell Plating: Cancer cells (e.g., CAL 27, FaDu) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 100 nM to 10 µM) for 24 and 48 hours.[10]
-
Cell Fixation: Following treatment, the cells are fixed with 50% trichloroacetic acid for 1 hour at 4°C.[10]
-
Staining: The fixed cells are stained with 0.4% sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.[10]
-
Washing and Solubilization: Excess dye is removed by washing with 1% acetic acid. The protein-bound dye is then dissolved in 10 mM Tris (pH 10).[10]
-
Data Acquisition: The optical density is measured at 510 nm using a microplate reader to determine cell viability.[10]
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10⁴ cells/mL in a complete growth medium.[11]
-
Compound Incubation: The cells are incubated with various concentrations of the test compounds (e.g., 6.25 to 200 µg/mL) for 24 hours.[11]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically around 570 nm) to quantify the number of viable cells.
Experimental and logical workflows
The following diagrams illustrate a typical experimental workflow for in vitro testing of novel compounds and a generalized signaling pathway that is often investigated.
Caption: A generalized workflow for the in vitro screening of anticancer compounds.
Caption: A simplified model of a signaling pathway potentially targeted by pyrrole derivatives.
Conclusion
References
- 1. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 12. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antimicrobial Spectrum of Pyrrole-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the antimicrobial spectrum of select pyrrole-based compounds, with a focus on derivatives of pyrrole-3-carboxylic acid. Due to the limited publicly available data on the specific antimicrobial activity of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid, this document evaluates its potential by comparing the performance of structurally related pyrrole derivatives against standard antibacterial and antifungal agents. The data presented is compiled from existing literature and is intended to serve as a reference for researchers engaged in the discovery and development of novel antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various pyrrole derivatives is compared against the broad-spectrum antibiotic Ciprofloxacin and the antifungal agent Ketoconazole. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The MIC values for selected pyrrole compounds from published studies are summarized in the table below.
| Compound/Drug | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | |
| Pyrrole Derivative 1 (Fused Pyrrole 3c) | 30[1] | 31[1] | >100 |
| Pyrrole Derivative 2 (Fused Pyrrole 2a) | 30[1] | 33[1] | >100 |
| Pyrrole-based Chalcone 3 | >100 | >100 | >100 |
| Pyrrole-based Chalcone 7 | >100 | >100 | >100 |
| Ciprofloxacin (Reference) | 45[1] | 40[1] | 2 |
| Ketoconazole (Reference) | Not Applicable | Not Applicable | Not Applicable |
Note: The specific structures of the proprietary pyrrole derivatives are detailed in the cited literature. The presented data illustrates the potential of the pyrrole scaffold as a source of new antimicrobial agents. Some derivatives show promising activity against Gram-positive bacteria, even surpassing the efficacy of the reference drug Ciprofloxacin in the cited study.[1] The antifungal activity of some derivatives is comparable to Ketoconazole.[2]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial spectrum of a compound. The broth microdilution method is a standardized and widely used technique for this purpose.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 for bacteria.[3]
-
Preparation of Microtiter Plates: A series of twofold dilutions of the test compound (e.g., this compound) and reference antimicrobial agents are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared and adjusted to a specific turbidity, typically corresponding to a defined number of colony-forming units per milliliter (CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Control wells containing only the medium (negative control) and medium with the inoculum (positive control) are included.
-
Incubation: The inoculated plates are incubated under specific conditions (e.g., 35-37°C for 16-20 hours for most bacteria).
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for assessing the antimicrobial spectrum of a test compound.
Caption: Workflow for Determining the Antimicrobial Spectrum.
Concluding Remarks
The pyrrole scaffold holds significant promise for the development of novel antimicrobial agents. As demonstrated by the comparative data, various pyrrole derivatives exhibit potent antibacterial and antifungal activities. Further investigation into the antimicrobial spectrum of this compound is warranted. The standardized experimental protocols outlined in this guide provide a robust framework for such an evaluation. By systematically assessing its MIC values against a diverse panel of clinically relevant microorganisms and comparing them to existing drugs, a clear understanding of its therapeutic potential can be achieved.
References
A Head-to-Head Comparison of Synthetic Routes to Polysubstituted Pyrroles: A Guide for Researchers
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of a multitude of pharmaceuticals, natural products, and functional materials. Consequently, the efficient synthesis of polysubstituted pyrroles is a critical undertaking for researchers in drug development and related fields. This guide provides an objective, data-driven comparison of the most prominent synthetic routes to this important heterocyclic motif, offering a clear overview of their respective strengths and limitations to inform strategic synthetic planning.
Classical vs. Modern Synthetic Strategies
The synthesis of the pyrrole ring has a rich history, with several classical methods remaining staples in the synthetic chemist's toolbox. These are often complemented by more modern techniques that offer alternative substitution patterns, milder reaction conditions, or improved efficiency. This guide will focus on a head-to-head comparison of the Paal-Knorr, Knorr, and Hantzsch syntheses as classical benchmarks, alongside the Barton-Zard and Van Leusen reactions as key modern alternatives. Furthermore, we will touch upon the impact of green chemistry approaches on these venerable reactions.
Quantitative Comparison of Key Synthetic Routes
The choice of synthetic strategy is often dictated by factors such as desired substitution pattern, availability of starting materials, and achievable yield. The following table summarizes quantitative data for representative examples of the most common synthetic routes to polysubstituted pyrroles.
| Synthetic Route | Starting Materials | Product | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 2,5-Hexanedione, Aniline | 2,5-Dimethyl-1-phenylpyrrole | Methanol, cat. HCl, Reflux, 15 min | 52 | Simple procedure, readily available starting materials, generally high yields.[1][2] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging.[1] |
| Knorr Pyrrole Synthesis | Ethyl acetoacetate, Sodium nitrite, Zinc dust | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | Glacial acetic acid, Room Temperature to Reflux | 40-80 | Good for specific substitution patterns, adaptable for one-pot procedures.[3][4] | Self-condensation of the α-amino ketone intermediate can be a significant side reaction.[3] |
| Hantzsch Pyrrole Synthesis | β-Ketoesters, α-Haloketones, Ammonia/Primary amines | Various substituted pyrroles | Typically basic conditions, Room Temperature to Reflux | Moderate (often <60) | High degree of flexibility in substituent introduction. | Can be lower yielding compared to other classical methods. |
| Barton-Zard Synthesis | Nitroalkenes, Isocyanoacetates | 2-Carboxy-3,4-disubstituted pyrroles | Basic conditions (e.g., DBU), THF or MTBE, Room Temperature | ~69 (example) | Provides access to pyrroles with specific ester functionalities.[5][6] | The synthesis of substituted nitroalkenes can be multi-stepped. |
| Van Leusen Synthesis | Electron-deficient alkenes, Tosylmethyl isocyanide (TosMIC) | 3,4-Disubstituted pyrroles | Basic conditions (e.g., NaH), DMSO/Ether, Room Temperature | Good to excellent | Operationally simple, readily available starting materials, broad substrate scope.[7] | Limited to the synthesis of 3,4-disubstituted pyrroles. |
| Microwave-Assisted Paal-Knorr | 1,4-Diketones, Primary amines | Various N-substituted pyrroles | Ethanol, Acetic acid, 80-160°C, 2-10 min | 65-89 | Drastically reduced reaction times, often higher yields.[5][8][9] | Requires specialized microwave reactor equipment. |
| Three-Component Synthesis | α-Diazoketones, Nitroalkenes, Amines | Polysubstituted pyrroles | Copper-catalyzed, aerobic conditions | Moderate to good | High atom economy, convergent synthesis, generation of complex structures in one pot.[10][11] | Optimization can be complex due to the number of components. |
Experimental Protocols for Key Synthetic Routes
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic method. Below are protocols for key examples of the discussed pyrrole syntheses.
Paal-Knorr Synthesis: 2,5-Dimethyl-1-phenylpyrrole[14]
-
Materials: Aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), methanol (0.5 mL), concentrated HCl (1 drop).
-
Procedure: In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol. Add one drop of concentrated hydrochloric acid. Heat the mixture to reflux for 15 minutes. After cooling, the reaction mixture is poured into cold 0.5 M HCl to precipitate the product. The crude product is collected by vacuum filtration and can be recrystallized from a methanol/water mixture.
-
Expected Yield: ~52%
Knorr Pyrrole Synthesis: Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate[3][15]
-
Materials: Ethyl acetoacetate (32.5 g), glacial acetic acid (75 mL), sodium nitrite (8.7 g in 12.5 mL water), zinc dust (16.7 g).
-
Procedure: Dissolve ethyl acetoacetate in glacial acetic acid and cool in an ice bath. Slowly add the sodium nitrite solution while maintaining the temperature between 5-7°C. After the addition, stir for 30 minutes in the ice bath and then allow it to warm to room temperature over 4 hours. To this mixture, add zinc dust portion-wise, which will cause the reaction to reflux. After the addition is complete, reflux the mixture for an additional hour. The hot mixture is then poured into a large volume of water to precipitate the product. The crude product is collected and can be recrystallized.
-
Expected Yield: High
Hantzsch Pyrrole Synthesis (General Protocol)[5]
-
Materials: A β-ketoester (1 eq.), an α-haloketone (1 eq.), and a primary amine or ammonia (1 eq.).
-
Procedure: The three components are typically dissolved in a protic solvent like ethanol. The reaction is often carried out at room temperature or with gentle heating. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the polysubstituted pyrrole.
Barton-Zard Synthesis: Ethyl 3,4-diethylpyrrole-2-carboxylate[16]
-
Materials: 4-Acetoxy-3-nitrohexane (1.7 mol), ethyl isocyanoacetate (1.7 mol), DBU (3.3 mol), MTBE.
-
Procedure: To a solution of 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in MTBE at room temperature under a nitrogen atmosphere, slowly add DBU. After stirring for 2 hours, the reaction is worked up by adding MTBE, water, NaCl, and concentrated sulfuric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution, dried, and concentrated. The product is purified by vacuum distillation.
-
Expected Yield: Quantitative
Van Leusen Synthesis: 3-Aroyl-4-heteroarylpyrroles[17]
-
Materials: A heteroaryl chalcone (1 mmol), p-tosylmethyl isocyanide (TosMIC) (1 mmol), sodium hydride (50 mg), DMSO (1.5 mL), diethyl ether (20 mL).
-
Procedure: A mixture of the heteroaryl chalcone and TosMIC in DMSO is added dropwise to a suspension of sodium hydride in diethyl ether at room temperature under an argon atmosphere. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.
-
Expected Yield: Reasonably good
Visualizing the Synthetic Pathways
To further aid in the understanding of these synthetic transformations, the following diagrams, generated using the DOT language, illustrate the logical flow of the key reaction mechanisms.
Caption: Paal-Knorr Synthesis Workflow.
Caption: Knorr Pyrrole Synthesis Workflow.
Caption: Hantzsch Pyrrole Synthesis Workflow.
Conclusion
The synthesis of polysubstituted pyrroles can be approached through a variety of robust and well-established methods. The classical Paal-Knorr, Knorr, and Hantzsch syntheses provide reliable access to a wide range of pyrrole derivatives, with the choice often depending on the desired substitution pattern and the availability of starting materials. Modern methods, such as the Barton-Zard and Van Leusen syntheses, have expanded the synthetic arsenal, enabling the formation of pyrroles with functionalities that are not readily accessible through classical routes. Furthermore, the application of green chemistry principles, such as the use of microwave irradiation or ultrasound, can significantly enhance the efficiency and sustainability of these transformations. By carefully considering the quantitative data, experimental protocols, and mechanistic pathways presented in this guide, researchers can make informed decisions to best achieve their synthetic goals in the pursuit of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Pyrrole-3-Carboxylic Acid-Based Compounds in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a foundational scaffold in medicinal chemistry, integral to numerous compounds targeting a wide array of biological targets. Within this class, derivatives of pyrrole-3-carboxylic acid have shown significant promise, particularly as kinase inhibitors. A critical aspect of the development of such inhibitors is the characterization of their selectivity, or the degree to which they bind to their intended target versus other, unintended targets. This cross-reactivity profile is a key determinant of both a compound's efficacy and its potential for off-target toxicity.
This guide provides an objective comparison of the cross-reactivity profiles of representative pyrrole-based kinase inhibitors, supported by experimental data and detailed methodologies for assessing selectivity. While specific cross-reactivity data for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid are not extensively available in public literature, we will utilize closely related and well-characterized pyrrole-based compounds to illustrate the principles of selectivity and the experimental workflows used to determine it.
Data Presentation: Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of two representative pyrrole-based compounds against a panel of kinases. This data illustrates the concept of a selectivity profile, where a compound can have high potency for its primary targets and varying degrees of activity against off-targets.
Table 1: Selectivity Profile of Sunitinib
Sunitinib is a multi-kinase inhibitor with a pyrrole-indolin-2-one core, approved for the treatment of various cancers. Its activity is attributed to the inhibition of several receptor tyrosine kinases.
| Target Kinase | Target Type | IC50 / Ki Value | Significance of Inhibition |
| PDGFRβ | Primary | Ki: 8 nM | Potent inhibition of a key driver of angiogenesis.[1] |
| VEGFR2 | Primary | Ki: 9 nM | Key target for anti-angiogenic effects.[1] |
| c-KIT | Primary | Ki: 4 nM | Important target in Gastrointestinal Stromal Tumors (GIST).[1] |
| FLT3 (mutant) | Primary | IC50: 50 nM | A target in certain hematologic malignancies.[1] |
| RET | Primary/Off-Target | Potent Inhibitor | Inhibition may contribute to therapeutic effects and side effects like hypothyroidism.[1] |
| AMPK | Off-Target | Potent Inhibitor | Key mediator of observed cardiotoxicity.[1][2][3] |
| RSK1 | Off-Target | Inhibited | Potential contributor to cardiotoxicity.[1][4] |
Table 2: Representative Selectivity of a Pyrrolo[3,2-c]pyridine Compound
This table represents typical findings for a pyrrolo[3,2-c]pyridine derivative, highlighting its potency against a specific kinase family.
| Target Kinase | Target Type | IC50 Value | Significance of Inhibition |
| FMS Kinase | Primary | 30 nM | High potency against the primary target.[5] |
| FGFR4 | Off-Target | 6.71 µM | Moderate off-target activity.[5] |
| Tie2/Tek | Off-Target | 5.80 µM | Moderate off-target activity.[5] |
| TrkA | Off-Target | 2.25 µM | Notable off-target activity.[5] |
Experimental Protocols
The determination of a compound's cross-reactivity profile is achieved through a variety of robust experimental methodologies. Below are detailed protocols for key assays.
1. In Vitro Kinase Inhibition Assay (Radiometric Format)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Materials:
-
Purified recombinant kinases (a broad panel is used for profiling).
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
10 mM ATP solution.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Reaction Initiation: Start the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that confirms target engagement within a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Materials:
-
Cultured cells expressing the target kinase(s).
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples (e.g., PCR cycler).
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Heating: Heat the treated cells at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble, stabilized proteins will remain in the supernatant.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Mandatory Visualizations
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Caption: Signaling pathway illustrating inhibitor target selectivity.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1,2,5-trimethyl-1H-pyrrole-3-carboxylic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid with appropriate caution. Based on data from related pyrrole compounds, this chemical should be treated as hazardous waste.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is the first line of defense against chemical exposure. Always wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat [1]
Engineering Controls:
-
Ventilation: All handling of this compound should occur in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[1]
-
Avoid Contact: Meticulous care should be taken to prevent contact with skin, eyes, and clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled.[1]
Waste Identification and Segregation
Proper identification and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
-
Waste Identification: Any unused or contaminated this compound, including reaction residues, spilled materials, and contaminated items (e.g., pipette tips, weighing paper, and glassware), must be classified as hazardous waste.[1][2]
-
Segregation: This waste stream must be kept separate from other chemical wastes to avoid inadvertent and potentially hazardous reactions.[2][3] Incompatible materials include strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
Disposal Protocol: A Step-by-Step Guide
The primary and mandated method for the disposal of this compound is through your institution's designated hazardous waste management program.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
Step 1: Containerization
-
Select an Appropriate Container: Use a chemically resistant and sealable container for waste collection. The original container is often a suitable choice if it is in good condition.[3] Avoid using food containers.[3]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2]
-
-
Secure Closure: Keep the waste container securely capped at all times, except when adding waste.[3][4]
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area.[1][3][6] This area should be at or near the point of waste generation.[6]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment tray to mitigate the impact of potential leaks or spills.
-
Weekly Inspections: The SAA should be inspected weekly for any signs of container leakage.[3]
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if it has been in storage for a prolonged period (typically 6-12 months), contact your institution's EHS or equivalent department to arrange for a hazardous waste pickup.[4][6]
-
Documentation: Maintain all necessary records and documentation related to the waste disposal as required by your institution and relevant regulatory agencies.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to ensure safety.
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.
-
Collection: Carefully collect the absorbed material and any contaminated debris, placing it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Decontamination of Empty Containers
Containers that have held this compound must be properly decontaminated before they can be considered non-hazardous.
-
Triple Rinsing: The standard procedure for decontaminating an empty hazardous waste container is to triple rinse it.[4]
-
First Rinse: Rinse the container with a solvent capable of dissolving the residue. This rinsate must be collected and disposed of as hazardous waste.
-
Subsequent Rinses: The following two rinses can often be with water. Depending on local regulations, this rinsate may also need to be collected as hazardous waste.[1]
-
-
Defacing Labels: After triple rinsing, all hazardous chemical labels on the container must be defaced or removed.[4]
-
Final Disposal: The decontaminated container can then typically be disposed of as regular trash.[4]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [6] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) | [6] |
| Storage Time for Opened Containers | Dispose of within 6 months | [4] |
| Storage Time for Unopened Containers | Dispose of within 1 year | [4] |
| pH for Drain Disposal (Not Applicable to this Compound) | Between 5.5 and 10.5 | [5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other trimethyl-pyrrole-carboxylic acids and general carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Handling this compound requires stringent safety protocols to mitigate potential hazards. Based on data from analogous compounds, this chemical is expected to cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, adherence to proper personal protective equipment (PPE) usage, handling procedures, and disposal methods is critical.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing. | Protects against eye irritation from dust or splashes.[2][3] Ensure eyewear meets ANSI Z.87.1 standards. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). | Protects against skin irritation.[2][3][4] Gloves should be inspected before use and changed immediately upon contamination. For prolonged contact, consider heavier-duty gloves. |
| Body Protection | A chemical-resistant or standard lab coat, fully buttoned. | Prevents contamination of personal clothing.[3] |
| Footwear | Fully enclosed shoes, preferably made of a chemical-resistant material. | Protects feet from spills.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent the inhalation of dust. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator may be required.[3][4] | Minimizes respiratory tract irritation.[1] |
Experimental Protocols: Handling and Disposal
Safe Handling Procedure:
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood.[3] Ensure the fume hood is functioning correctly. Assemble all necessary equipment and waste containers before beginning work.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer: Handle the solid compound carefully to minimize dust generation. Use appropriate tools (e.g., spatula) for transfers.
-
Post-Handling: Decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.[3] Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan:
All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.[5]
-
Segregation and Collection: Place all contaminated solid waste in a dedicated, clearly labeled hazardous waste container.[3][5] The container should be closable, leak-proof, and puncture-resistant.[5]
-
Disposal: The hazardous waste must be collected and disposed of by a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[5] Do not dispose of this chemical down the drain.
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
